2-Diphenylphosphino-1-naphthoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-diphenylphosphanylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O2P/c24-23(25)22-20-14-8-7-9-17(20)15-16-21(22)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCBDBBZIGUHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446242 | |
| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178176-80-2 | |
| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Properties of 2-Diphenylphosphino-1-naphthoic acid as a phosphine ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Diphenylphosphino-1-naphthoic acid is a specialized phosphine ligand incorporating both a bulky naphthalene backbone and a carboxylic acid functional group. This unique combination of moieties suggests its potential utility in coordination chemistry and catalysis, offering opportunities for secondary interactions and catalyst immobilization. This technical guide provides an overview of the known properties, synthesis, and potential applications of this ligand, drawing parallels with its closely related analogue, 2-(diphenylphosphino)benzoic acid, due to the limited specific literature on the title compound.
Introduction
Phosphine ligands are of paramount importance in homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. The electronic and steric properties of the phosphine ligand are crucial in tuning the reactivity of the metal center. This compound belongs to a class of functionalized phosphine ligands that possess a secondary functional group—a carboxylic acid. This feature can be exploited for several purposes, including:
-
Anchoring to solid supports: The carboxylic acid group provides a handle for immobilization onto solid supports, facilitating catalyst recovery and reuse.
-
Modulation of solubility: The polarity of the carboxylic acid can be tuned (e.g., through deprotonation) to control the catalyst's solubility in different solvent systems.
-
Secondary coordination and hemilability: The carboxylate group can potentially coordinate to the metal center, leading to hemilabile behavior that can be beneficial in catalytic cycles.
-
Chiral resolution: The carboxylic acid can be used to form diastereomeric salts with chiral amines, enabling the resolution of racemic mixtures of the ligand.
While specific research on this compound is scarce, its structural similarity to 2-(diphenylphosphino)benzoic acid allows for informed predictions regarding its synthesis, coordination chemistry, and potential catalytic applications.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 178176-80-2 |
| Molecular Formula | C₂₃H₁₇O₂P |
| Molecular Weight | 356.36 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Expected to be soluble in organic solvents |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would likely involve the phosphination of a suitable naphthalene precursor. A potential route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical)
Step 1: Protection of the Carboxylic Acid. 1-Bromo-2-naphthoic acid would first be protected, for example, as a methyl or ethyl ester, to prevent interference from the acidic proton in subsequent steps. This can be achieved using standard esterification methods, such as reaction with the corresponding alcohol under acidic catalysis (e.g., sulfuric acid).
Step 2: Lithiation. The protected 1-bromo-2-naphthoic acid would then be subjected to lithiation. This is typically carried out by reacting the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
Step 3: Phosphination. The resulting aryllithium species is then quenched with chlorodiphenylphosphine. The reaction mixture is typically allowed to warm to room temperature slowly.
Step 4: Deprotection and Work-up. The protecting group on the carboxylic acid is then removed. For an ester, this would involve hydrolysis under acidic or basic conditions. Following deprotection, an aqueous work-up and extraction with an organic solvent would be performed. The crude product would then be purified, likely by column chromatography or recrystallization.
Coordination Chemistry
The coordination chemistry of this compound has not been extensively explored. However, based on its structure and the known chemistry of its benzoic acid analogue, it is expected to act as a versatile ligand.
Coordination Modes
The ligand can coordinate to a metal center in several ways:
-
Monodentate P-coordination: The phosphorus atom can act as a simple donor to a metal center.
-
Bidentate P,O-chelation: The carboxylate group, after deprotonation, can coordinate to the metal center along with the phosphorus atom, forming a chelate ring. This mode of coordination can influence the steric and electronic environment of the metal and potentially stabilize catalytic intermediates.
Caption: Potential coordination modes of this compound.
Potential Catalytic Applications
While no specific catalytic applications of this compound have been reported, its structural features suggest its potential use in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug development.
Palladium-Catalyzed Cross-Coupling Reactions
Phosphine ligands are crucial for the efficacy of palladium catalysts in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. The general catalytic cycle for these reactions involves oxidative addition, transmetalation (or related steps), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The bulky naphthyl group and the electronic properties of the diphenylphosphino moiety in this compound would influence the rates of these elementary steps, thereby affecting the overall catalytic activity and selectivity. The carboxylic acid functionality could also play a role by influencing the catalyst's solubility and potentially participating in the catalytic cycle through hemilabile coordination.
Conclusion and Future Outlook
This compound is a ligand with significant potential in coordination chemistry and catalysis that remains largely unexplored. Its synthesis, while not explicitly documented, can be reasonably proposed based on established methodologies. The presence of both a phosphine and a carboxylic acid group offers intriguing possibilities for creating catalysts with tailored properties, including immobilization and controlled solubility.
Future research in this area should focus on:
-
Developing and optimizing a reliable synthetic route to make the ligand more accessible.
-
Thoroughly characterizing its coordination chemistry with various transition metals, including detailed structural and spectroscopic studies.
-
Systematically evaluating its performance as a ligand in a range of catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions relevant to pharmaceutical synthesis.
-
Exploring the role of the carboxylic acid functionality in modulating catalytic activity and enabling novel catalyst designs.
Such studies would provide valuable insights into the structure-activity relationships of functionalized phosphine ligands and could lead to the development of novel and efficient catalytic systems for organic synthesis and drug development.
Spectroscopic Data Analysis of 2-Diphenylphosphino-1-naphthoic Acid (CAS 178176-80-2): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and predicted spectroscopic data for the compound 2-Diphenylphosphino-1-naphthoic acid (CAS 178176-80-2). Direct experimental spectra for this specific compound are not widely available in public databases. Therefore, this document combines general spectroscopic principles with data from analogous compounds to offer a predictive analysis for researchers working with this molecule.
Molecular Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 178176-80-2
-
Molecular Formula: C₂₃H₁₇O₂P
-
Molecular Weight: 356.36 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific experimental NMR data for this compound is not publicly available, the expected chemical shifts for both ¹H and ¹³C NMR can be inferred from related structures and general principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~8.9 - 7.2 | Multiplet | 16H | Aromatic Protons (Naphthyl & Phenyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | Carboxylic Acid Carbon (-COOH) |
| ~140.0 - 125.0 | Aromatic Carbons (Naphthyl & Phenyl) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| 3100 - 3000 | C-H stretch (Aromatic) |
| 1600 - 1450 | C=C stretch (Aromatic) |
| 1435 - 1485 | P-Ph stretch |
| ~1300 | C-O stretch |
| ~900 | O-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 356.36 | [M]⁺ (Molecular Ion) |
| 311 | [M-COOH]⁺ |
| 185 | [Ph₂P]⁺ |
| 155 | [Naphthyl-C]⁺ |
| 127 | [Naphthyl]⁺ |
| 77 | [Phenyl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or clean ATR crystal.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.
-
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule.
-
Analysis: Acquire the full scan mass spectrum in positive or negative ion mode to identify the molecular ion.
-
Fragmentation: Perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
The Elusive Crystal Structures of 2-Diphenylphosphino-1-naphthoic Acid Metal Complexes: Acknowledging a Research Gap
Despite a thorough review of available scientific literature, a comprehensive technical guide on the crystal structure of metal complexes involving 2-diphenylphosphino-1-naphthoic acid cannot be compiled at this time. Extensive searches for crystallographic data, including bond lengths, bond angles, and detailed experimental protocols for the synthesis and analysis of these specific compounds, have yielded no specific results. This indicates a potential underexplored area within coordination chemistry, presenting an opportunity for novel research.
While the parent ligand, this compound, is a known compound with the CAS number 178176-80-2 and a molecular formula of C₂₃H₁₇O₂P, publicly accessible databases and scholarly articles do not contain information on its coordination with metal ions and the subsequent elucidation of their three-dimensional structures through X-ray crystallography.[1][2][3]
For researchers and professionals in drug development, the lack of this fundamental structural information is a significant impediment. Understanding the precise geometry of metal-ligand interactions is crucial for rational drug design, as it dictates the complex's stability, reactivity, and potential biological activity.
General Methodologies in X-ray Crystallography
Though specific protocols for the target complexes are unavailable, the general workflow for determining the crystal structure of a new metal complex is well-established.[4][5] This process, crucial for advancements in materials science and pharmacology, involves several key stages.[4]
A generalized workflow for such an investigation is outlined below:
Caption: Generalized experimental workflow for determining the crystal structure of a metal complex.
Analogous Systems and Future Directions
While direct data is absent, researchers can draw insights from the coordination chemistry of structurally related ligands. For instance, studies on metal complexes of other functionalized naphthoic acids or phosphine-containing carboxylic acids could provide a foundational understanding of potential coordination modes. Research on complexes with ligands like 2-hydroxy-1-naphthoic acid reveals bidentate coordination through the hydroxyl and carboxylate groups.[6] Similarly, the vast literature on phosphine ligands demonstrates their diverse coordination behavior with a wide range of metals.[7]
The synthesis of the parent ligand, this compound, would likely involve multi-step organic synthesis, potentially starting from a suitable naphthalene derivative. A plausible synthetic pathway is depicted in the following logical diagram:
Caption: A logical diagram illustrating a potential synthetic route to the target ligand.
The scientific community is encouraged to pursue the synthesis and structural characterization of metal complexes with this compound. Such studies would not only fill a notable gap in the chemical literature but also potentially unveil novel compounds with interesting catalytic or medicinal properties. The detailed experimental protocols and crystallographic data from such future work would be invaluable to the fields of chemistry and drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. 178176-80-2|2-(Diphenylphosphino)-1-naphthoic acid|BLD Pharm [bldpharm.com]
- 3. 2-(Diphenylphosphino)-1-naphthoic acid | CymitQuimica [cymitquimica.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphine Functionalized CpC Ligands and Their Metal Complexes | MDPI [mdpi.com]
A Technical Guide to the Solubility of 2-Diphenylphosphino-1-naphthoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-diphenylphosphino-1-naphthoic acid, a compound of interest in various chemical and pharmaceutical research fields. Recognizing the current lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in a range of common organic solvents. The guide furnishes detailed experimental protocols, a structured format for data presentation, and a visual representation of the experimental workflow, empowering research professionals to generate reliable and comparable solubility data essential for process development, formulation, and further scientific investigation.
Introduction
This compound (CAS 178176-80-2) is a bifunctional organic compound featuring both a carboxylic acid and a diphenylphosphino group attached to a naphthalene core. This unique structure makes it a valuable ligand and building block in coordination chemistry, catalysis, and materials science. For professionals in drug development and process chemistry, understanding the solubility of this compound in various organic solvents is a critical first step. Solubility data governs the choice of solvents for synthesis, purification, crystallization, and formulation, directly impacting reaction efficiency, product purity, and bioavailability.
Currently, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly accessible literature. This guide is therefore designed to provide researchers with the necessary tools to establish this data empirically. The following sections offer a standardized methodology for solubility determination, a template for data presentation, and a clear visualization of the experimental process.
Quantitative Solubility Data
As of the publication of this guide, specific quantitative solubility data for this compound is not available. The tables below are provided as a template for researchers to systematically record their experimentally determined data. It is recommended to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Organic Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | Acetone | Dichloromethane | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Toluene |
| 298.15 (25 °C) | ||||||||
| 308.15 (35 °C) | ||||||||
| 318.15 (45 °C) | ||||||||
| 328.15 (55 °C) |
Table 2: Solubility of this compound in g/100 mL in Various Organic Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | Acetone | Dichloromethane | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Toluene |
| 298.15 (25 °C) | ||||||||
| 308.15 (35 °C) | ||||||||
| 318.15 (45 °C) | ||||||||
| 328.15 (55 °C) |
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
The following protocol details the widely accepted "shake-flask" or isothermal equilibrium method for determining the thermodynamic solubility of a solid compound in a solvent.[1][2] This method is followed by gravimetric analysis to quantify the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker or water bath with orbital shaking capabilities
-
Calibrated thermometer
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass weighing dishes or vials
-
Drying oven or vacuum oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the equilibration period.
-
Add a known volume (e.g., 5 or 10 mL) of the selected organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 298.15 K).
-
Agitate the mixture at a constant speed. The time required to reach equilibrium can vary significantly (from a few hours to several days) depending on the compound and solvent. It is recommended to establish the equilibrium time by taking measurements at different intervals (e.g., 24, 48, and 72 hours) until the concentration of the solute remains constant.[1][2]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter (pre-warmed to the experimental temperature) into a pre-weighed, clean, and dry weighing dish. This step is crucial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the exact mass of the filtered saturated solution.
-
Place the weighing dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the compound's melting point.
-
Once all the solvent has evaporated, transfer the weighing dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
Data Calculation
-
Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry solute)
-
Mass of solute: (Mass of dish + dry solute) - (Mass of empty dish)
-
Solubility ( g/100 mL): (Mass of solute / Volume of solvent in mL) * 100
-
Note: The volume of the solvent can be calculated from its mass and density at the experimental temperature.
-
-
Mole Fraction (x₁):
-
Moles of solute (n₁) = Mass of solute / Molar mass of this compound (356.36 g/mol )
-
Moles of solvent (n₂) = Mass of solvent / Molar mass of solvent
-
x₁ = n₁ / (n₁ + n₂)
-
Alternative Analytical Methods
For compounds that are difficult to analyze gravimetrically or for higher throughput screening, other analytical techniques can be employed to determine the concentration of the solute in the filtered saturated solution.
-
High-Performance Liquid Chromatography (HPLC): A calibration curve of known concentrations of the compound is prepared. The filtered saturated solution is then diluted to fall within the calibration range and analyzed by HPLC to determine its concentration.[3][4][5]
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, UV-Vis spectroscopy can be used. A Beer-Lambert law calibration curve is generated using standards of known concentration. The absorbance of a diluted sample of the saturated solution is then measured to determine its concentration.[6][7][8]
Visualized Experimental Workflow
The following diagram illustrates the logical steps involved in the determination of solubility using the isothermal equilibrium method.
Caption: Workflow for Solubility Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
An In-depth Technical Guide on the Electronic and Steric Effects of the 2-Diphenylphosphino Group
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic and steric properties of the 2-diphenylphosphino group, a crucial component in a wide array of ligands used in catalysis and coordination chemistry. Understanding these fundamental properties is paramount for ligand design and the optimization of catalytic processes.
Introduction to the 2-Diphenylphosphino Group
The 2-diphenylphosphino group, often found in ligands such as 2-(diphenylphosphino)pyridine (ppy), is a unidentate phosphine ligand fragment. Its prevalence in catalysis stems from the tunable nature of its electronic and steric characteristics, which are imparted by the phenyl substituents on the phosphorus atom and the adjacent chemical moiety. These properties profoundly influence the stability, reactivity, and selectivity of the metal complexes they form. The electronic nature of the phosphine dictates the electron density at the metal center, while the steric bulk influences the coordination environment and substrate accessibility.
Electronic Effects
The electronic effects of a phosphine ligand are a composite of its σ-donating and π-accepting capabilities. The phosphorus atom donates its lone pair of electrons to an empty orbital on the metal center (σ-donation). Concurrently, electron density from the metal's d-orbitals can be back-donated into the empty σ* orbitals of the phosphorus-carbon bonds (π-acceptance). The net electronic effect is a critical determinant of the catalytic activity of the metal complex.
A quantitative measure of the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP) . The TEP is determined experimentally by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel complex of the type [LNi(CO)₃].[1] More electron-donating ligands lead to increased electron density on the metal, which results in greater π-back-donation to the carbonyl ligands. This increased back-donation weakens the C-O bond, causing a decrease in the ν(CO) stretching frequency.[1]
Another important experimental probe for the electronic environment of the phosphorus atom is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy . The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. Generally, increased electron density at the phosphorus nucleus leads to a more upfield (more negative) chemical shift, although this can be influenced by several factors including coordination to a metal.
Table 1: Electronic Parameters of 2-(Diphenylphosphino)pyridine and Related Phosphines
| Ligand | TEP (ν(CO) in cm⁻¹) | ³¹P NMR Chemical Shift (δ in ppm, free ligand) |
| 2-(Diphenylphosphino)pyridine | ~2066.3 (estimated) | -3.20 |
| Triphenylphosphine (PPh₃) | 2068.9 | -5.0 |
| Tri(p-tolyl)phosphine | 2066.7 | -8.0 |
| Tri(p-anisyl)phosphine | 2063.9 | -9.0 |
Steric Effects
The steric properties of a phosphine ligand refer to the spatial arrangement of its atoms and the resulting steric hindrance around the metal center. This steric bulk plays a crucial role in determining the coordination number of the metal complex, the stability of intermediates, and the regioselectivity and stereoselectivity of catalytic reactions.
The most widely used metric to quantify the steric bulk of a phosphine ligand is the Tolman Cone Angle (θ) .[2] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal center at the vertex and a standardized M-P bond length of 2.28 Å.[3] A larger cone angle indicates greater steric hindrance.
Table 2: Steric Parameters of 2-(Diphenylphosphino)pyridine and Related Phosphines
| Ligand | Tolman Cone Angle (θ) in degrees |
| 2-(Diphenylphosphino)pyridine | ~145 (estimated) |
| Triphenylphosphine (PPh₃) | 145 |
| Tri(o-tolyl)phosphine | 194 |
| Tricyclohexylphosphine (PCy₃) | 170 |
Note: The cone angle for 2-(diphenylphosphino)pyridine is estimated to be similar to that of triphenylphosphine, as the primary steric bulk is determined by the two phenyl groups. The orientation of the pyridine ring can influence the effective steric profile in a coordinated complex.
Experimental Protocols
This protocol describes the synthesis of a LNi(CO)₃ complex and the subsequent measurement of its ν(CO) stretching frequency.
-
Synthesis of LNi(CO)₃:
-
Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and should be handled only in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a nitrogen-filled glovebox, dissolve one equivalent of the phosphine ligand (L) in a minimal amount of an appropriate solvent (e.g., pentane or dichloromethane).
-
To this solution, add one equivalent of Ni(CO)₄.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by the evolution of CO gas.
-
Remove the solvent under vacuum to yield the LNi(CO)₃ complex.
-
-
IR Spectroscopy:
-
Prepare a solution of the LNi(CO)₃ complex in a suitable IR-transparent solvent (e.g., dichloromethane or hexane) in an IR cell with CaF₂ or NaCl windows.
-
Record the infrared spectrum in the carbonyl stretching region (typically 2150-1950 cm⁻¹).
-
Identify the A₁ symmetric stretching frequency, which is usually the most intense band. This value is the Tolman Electronic Parameter (TEP).[1]
-
This protocol outlines the general procedure for acquiring a ³¹P NMR spectrum of a phosphine ligand or its metal complex.
-
Sample Preparation:
-
In a nitrogen-filled glovebox or using Schlenk techniques, dissolve approximately 5-10 mg of the phosphorus-containing compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂).
-
Transfer the solution to an NMR tube and cap it securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer for the ³¹P nucleus.
-
Acquire the spectrum using a standard one-pulse sequence. For routine characterization, proton decoupling is typically applied to simplify the spectrum, resulting in sharp singlets for each unique phosphorus environment.[4]
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. The relaxation delay between scans may need to be optimized for quantitative measurements.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using an external standard, typically 85% H₃PO₄, which is assigned a chemical shift of 0 ppm.[5]
-
This protocol provides a general workflow for determining the solid-state structure of a crystalline organometallic compound.
-
Crystallization:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[6] Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[6]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and integrate the reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters.
-
From the final refined structure, precise bond lengths, bond angles, and other geometric parameters, such as the cone angle, can be determined.
-
Conclusion
The electronic and steric properties of the 2-diphenylphosphino group are fundamental to its widespread use in ligand design for homogeneous catalysis. The Tolman Electronic Parameter and Cone Angle provide a quantitative framework for understanding and predicting the behavior of metal complexes containing these ligands. The interplay of σ-donation, π-acceptance, and steric bulk allows for the fine-tuning of catalytic activity and selectivity. The experimental protocols detailed herein provide the means to characterize these essential properties, enabling the rational design of next-generation catalysts for applications in chemical synthesis and drug development.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Pivotal Role of the Carboxylic Acid Moiety in 2-Diphenylphosphino-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Diphenylphosphino-1-naphthoic acid is a bifunctional ligand of significant interest in catalysis and coordination chemistry. Its unique structure, featuring both a "soft" phosphine donor and a "hard" carboxylate group on a rigid naphthyl backbone, allows for cooperative effects that enhance catalytic activity and selectivity. This technical guide provides an in-depth analysis of the multifaceted role of the carboxylic acid moiety in this ligand, drawing upon established principles of coordination chemistry and catalysis. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from closely related systems to provide a comprehensive overview of its expected behavior and potential applications.
Introduction: The Concept of Bifunctional Ligands
In the realm of homogeneous catalysis, the ligand coordinated to the metal center plays a crucial role in determining the efficiency and selectivity of a reaction. Bifunctional ligands, which possess two distinct functional groups capable of participating in the catalytic cycle, have emerged as a powerful tool for catalyst design. This compound exemplifies this class of ligands. The diphenylphosphino group serves as the primary binding site for transition metals like palladium, while the carboxylic acid moiety can engage in secondary interactions that significantly influence the catalytic process.
The Multifaceted Roles of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is not a passive spectator. It can actively participate in catalytic cycles through several mechanisms:
-
Hemilability and Metal Anchoring: The carboxylate group can coordinate to the metal center in a bidentate or bridging fashion, forming a stable chelate. This coordination can be reversible (hemilabile), allowing the carboxylate to dissociate and open up a coordination site for substrate binding during the catalytic cycle. This "on/off" coordination provides a mechanism for both stabilizing the catalyst and facilitating substrate activation.
-
Proton Shuttle and Internal Base: In reactions that involve a proton transfer step, such as the concerted metalation-deprotonation (CMD) pathway in C-H activation reactions, the carboxylate can act as an internal base. It can accept a proton from the substrate, facilitating its activation, and then transfer it to another species in a subsequent step. This intramolecular proton transfer is often more efficient than relying on an external base.
-
Directing Group: The carboxylic acid can act as a directing group, positioning the substrate relative to the metal center to favor a specific reaction pathway and enhance regioselectivity.
-
Modulation of Electronic and Steric Properties: The presence of the carboxylate group influences the electronic properties of the phosphine ligand, which in turn affects the reactivity of the metal center. It can also contribute to the overall steric bulk of the ligand, which is crucial for promoting reductive elimination, the final step in many cross-coupling reactions.
-
Enhanced Solubility and Immobilization: The polar carboxylic acid group can improve the solubility of the metal complex in certain solvents. Furthermore, it provides a handle for immobilizing the catalyst on a solid support, which is advantageous for catalyst recovery and reuse in industrial applications.
Application in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions
While specific catalytic data for this compound is not extensively reported, its structural motifs strongly suggest its utility in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below, illustrating the potential points of involvement for the carboxylic acid moiety.
An In-depth Technical Guide to 2-Diphenylphosphino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Diphenylphosphino-1-naphthoic acid, a functionalized phosphino-carboxylic acid ligand. While a definitive primary publication detailing its initial discovery and synthesis could not be located in publicly accessible literature, this document compiles the theoretical basis for its synthesis, a plausible experimental protocol based on analogous reactions, and its known chemical properties. The synthesis of this class of compounds is pivotal in the development of novel catalysts and functional materials. This guide serves as a valuable resource for researchers in organic synthesis, organometallic chemistry, and materials science.
Introduction
This compound is a bifunctional organic molecule incorporating both a carboxylic acid and a diphenylphosphine group attached to a naphthalene scaffold. This unique combination of a hard Lewis basic carboxylate and a soft Lewis basic phosphine allows for versatile coordination chemistry, making it a valuable ligand in catalysis and a building block for functional materials. The spatial arrangement of the phosphine and carboxylic acid moieties on the naphthalene backbone provides a rigid framework, which can impart specific steric and electronic properties to metal complexes.
Discovery and History
The specific discovery and initial synthesis of this compound are not well-documented in readily available scientific literature. However, its development can be contextualized within the broader history of phosphine-containing ligands and the advent of directed ortho-metalation (DoM) as a powerful synthetic tool.
The field of homogeneous catalysis saw a surge in the development of phosphine ligands throughout the 20th century, with their electronic and steric properties being tunable to influence the outcome of catalytic reactions. The introduction of additional functional groups, such as carboxylic acids, onto phosphine ligands opened up new possibilities for catalyst anchoring, solubility modulation, and bifunctional catalysis.
The synthetic route to this compound is predicated on the principles of Directed ortho-Metalation (DoM) , a strategy pioneered in the mid-20th century and extensively developed by chemists like Henry Gilman and Victor Snieckus. This methodology allows for the regioselective functionalization of aromatic rings by using a directing group to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium intermediate can then be trapped with a suitable electrophile. The carboxylic acid group, after in-situ deprotonation, is a moderately effective directing group for this transformation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 178176-80-2 |
| Molecular Formula | C₂₃H₁₇O₂P |
| Molecular Weight | 356.36 g/mol |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in many organic solvents such as THF, dichloromethane, and toluene. |
Synthesis
The most plausible synthetic route to this compound is through the directed ortho-metalation of 1-naphthoic acid, followed by electrophilic quenching with chlorodiphenylphosphine.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is based on general procedures for the directed ortho-lithiation of aromatic carboxylic acids and may require optimization.
Materials:
-
1-Naphthoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodiphenylphosphine
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Hexane
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Preparation of the Reaction Vessel: An oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled and purged with inert gas.
-
Reactant Addition: The flask is charged with 1-naphthoic acid (1.0 eq). Anhydrous THF is added via cannula to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation and Lithiation: TMEDA (2.2 eq) is added dropwise to the stirred solution. Subsequently, sec-butyllithium (2.2 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours. The formation of a dianion is expected.
-
Electrophilic Quench: Chlorodiphenylphosphine (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic (pH ~2). The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be employed to yield pure this compound.
Reaction Mechanism
The synthesis proceeds via a Directed ortho-Metalation (DoM) mechanism.
Caption: Mechanism of Directed ortho-Metalation for the synthesis.
Characterization Data (Predicted)
While a specific peer-reviewed publication with full characterization data is not available, the following represents the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the naphthalene and phenyl rings would appear in the range of δ 7.0-8.5 ppm. The carboxylic acid proton would likely be a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons would be observed in the region of δ 120-150 ppm. The carboxylic acid carbonyl carbon would appear around δ 170 ppm. Carbon atoms directly bonded to phosphorus would show coupling (JC-P). |
| ³¹P NMR | A single peak characteristic of a triarylphosphine would be expected, likely in the range of δ -10 to -20 ppm (referenced to 85% H₃PO₄). |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and P-C stretches would be present. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 356.36 would be observed. |
Applications
This compound is a versatile ligand with potential applications in several areas of chemical research:
-
Homogeneous Catalysis: As a ligand for transition metals (e.g., palladium, rhodium, nickel), it can be used in cross-coupling reactions, hydrogenations, and hydroformylations. The carboxylic acid group can influence the catalyst's solubility and may participate in the catalytic cycle.
-
Heterogeneous Catalysis: The carboxylic acid moiety can be used to anchor the phosphine-metal complex to a solid support (e.g., metal oxides), facilitating catalyst recovery and reuse.
-
Functional Materials: The rigid naphthalene backbone and the presence of both phosphine and carboxylic acid groups make it a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.
-
Drug Development: While not a primary application, phosphine-containing molecules are being explored for their biological activities, and the carboxylic acid group can improve bioavailability.
Conclusion
This compound is a valuable bifunctional ligand whose synthesis is rooted in the powerful methodology of directed ortho-metalation. While its specific historical discovery remains elusive in the public domain, its chemical logic and utility are clear. This technical guide provides a foundational understanding of its properties, a robust representative synthetic protocol, and an overview of its potential applications. It is hoped that this document will serve as a useful starting point for researchers interested in utilizing this and related phosphino-carboxylic acid ligands in their work. Further research into the catalytic activity and material properties of metal complexes derived from this ligand is warranted.
Theoretical Studies on the Coordination Chemistry of 2-Diphenylphosphino-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the coordination chemistry of 2-diphenylphosphino-1-naphthoic acid. Due to the limited availability of specific experimental data for this particular ligand in publicly accessible literature, this document leverages established principles of coordination chemistry and data from analogous phosphine-carboxylate ligands to present a predictive yet robust framework. The guide covers theoretical synthetic protocols, expected spectroscopic and structural data, and potential applications in catalysis and medicinal chemistry. All quantitative data presented herein is based on closely related and well-documented chemical systems and should be considered illustrative.
Introduction
This compound is a bifunctional ligand featuring a soft phosphine donor and a hard carboxylate donor. This unique combination allows for versatile coordination modes with a wide range of transition metals, making its complexes promising candidates for applications in homogeneous catalysis, materials science, and as potential therapeutic agents. The rigid naphthalene backbone is expected to enforce specific geometries upon coordination, influencing the steric and electronic properties of the resulting metal complexes.
Synthesis of this compound
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol (Theoretical)
-
Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-naphthoic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Phosphination: Chlorodiphenylphosphine (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
Coordination Chemistry
This compound can act as a monodentate ligand through its phosphorus atom or as a bidentate P,O-chelating ligand. The coordination behavior will depend on the metal center, its oxidation state, and the reaction conditions.
Synthesis of Metal Complexes (Theoretical Protocols)
Palladium(II) Complex: A solution of this compound (2.0 equiv) in dichloromethane is added to a solution of bis(acetonitrile)palladium(II) chloride (1.0 equiv) in acetonitrile. The mixture is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
Rhodium(I) Complex: To a solution of chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (0.5 equiv) in THF, a solution of this compound (2.0 equiv) and triethylamine (2.0 equiv) is added. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed in vacuo, and the residue is washed with pentane and dried.
Gold(I) Complex: A solution of this compound (1.0 equiv) in methanol is added to a solution of (dimethyl sulfide)gold(I) chloride (1.0 equiv) in methanol. The mixture is stirred for 2 hours at room temperature, during which a white precipitate forms. The solid is collected by filtration, washed with methanol, and dried.
dot
Caption: General coordination of the ligand to a metal center.
Spectroscopic and Structural Characterization (Theoretical Data)
The following tables summarize the expected spectroscopic and structural data for hypothetical palladium(II), rhodium(I), and gold(I) complexes of this compound, based on data from analogous complexes found in the literature.
Table 1: Expected Spectroscopic Data
| Complex | 31P NMR (δ, ppm) | 1H NMR (δ, ppm, selected) | IR (cm-1, selected) |
| [PdCl(P^O)]2 | ~35 (d) | 8.5-7.0 (m, Ar-H) | 1680 (νC=O), 540 (νPd-P) |
| [Rh(cod)(P^O)] | ~45 (d, JRh-P ≈ 150 Hz) | 8.5-7.0 (m, Ar-H), 4.5, 2.5 (m, cod-H) | 1650 (νC=O), 520 (νRh-P) |
| [AuCl(P-O)] | ~30 (s) | 8.5-7.0 (m, Ar-H) | 1700 (νC=O), 550 (νAu-P) |
P^O denotes the bidentate coordination of the ligand. P-O denotes monodentate P-coordination.
Table 2: Expected X-ray Crystallographic Data (for a hypothetical square planar Pd(II) complex)
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| Pd-P | 2.20 - 2.35 |
| Pd-O | 2.00 - 2.15 |
| P-Cipso | 1.80 - 1.85 |
| C=O | 1.25 - 1.30 |
| C-O | 1.30 - 1.35 |
| **Bond Angles (°) ** | |
| P-Pd-O | 85 - 95 |
| O-Pd-Cl | 85 - 95 |
| P-Pd-Cl | 170 - 180 |
| C-P-C | 100 - 110 |
Potential Applications
Catalysis
Palladium complexes of phosphine-carboxylate ligands are known to be effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The hemilabile nature of the carboxylate group can play a crucial role in the catalytic cycle by temporarily dissociating to create a vacant coordination site for substrate binding.
dot
Potential Applications of Novel Phosphino-Carboxylic Acid Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphino-carboxylic acid ligands and their derivatives represent a versatile class of molecules that have garnered significant attention across various scientific disciplines. Their unique bifunctional nature, combining the soft phosphorus donor atom with the hard oxygen atoms of the carboxylic acid group, allows for diverse coordination modes with a wide range of metal centers. This dual reactivity has been exploited to develop highly efficient and selective catalysts, novel materials with tailored properties, and potent therapeutic agents. This technical guide provides an in-depth overview of the synthesis, applications, and future potential of these remarkable ligands.
I. Applications in Catalysis
Phosphino-carboxylic acid and related phosphine ligands are instrumental in numerous transition metal-catalyzed reactions, which are foundational for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3][4] The electronic and steric properties of these ligands can be finely tuned to enhance catalytic activity, selectivity, and stability.[4][5]
A. Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The choice of phosphine ligand is critical to the success of these transformations.[6][7]
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Bulky and electron-rich phosphine ligands have been shown to significantly improve the efficiency of this reaction, enabling the coupling of challenging substrates like unactivated aryl chlorides.[6][8]
Table 1: Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₃PO₄, Toluene/H₂O, 80 °C | 98 | [8] |
| XPhos | 4-Chloroanisole | 2-Methylphenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% XPhos, K₃PO₄, Dioxane, 100 °C | 95 | [8] |
| RuPhos | 2-Chloropyridine | 3-Thienylboronic acid | 1.5 mol% Pd(OAc)₂, 3 mol% RuPhos, K₂CO₃, 1-Butanol, 100 °C | 92 | [8] |
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. The selection of the phosphine ligand is crucial for achieving high yields and broad substrate scope.[9]
Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Aniline
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 92 |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 99 |
| Buchwald Ligands (e.g., SPhos) | Pd(OAc)₂ | K₃PO₄ | t-Butanol | 100 | >95 |
Data compiled from general literature knowledge on Buchwald-Hartwig amination.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]
B. Asymmetric Catalysis
Chiral phosphino-carboxylic acid and related bifunctional phosphine ligands have enabled significant advancements in asymmetric catalysis, particularly with coinage metals like gold, silver, and copper.[9][10] These ligands can induce high levels of enantioselectivity in a variety of transformations.[11]
1. Gold-Catalyzed Asymmetric Isomerization
A notable application is the gold-catalyzed asymmetric isomerization of alkynes to allenes.[12][13] Chiral bifunctional biphenyl-2-ylphosphine ligands have been designed to facilitate this transformation with high efficiency and stereocontrol.[12][14][15]
Table 3: Gold-Catalyzed Asymmetric Isomerization of Propargylic Alcohols
| Substrate | Ligand | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) | Reference |
| (R)-dodec-3-yn-2-ol | (R)-L4-4 | [(R)-L4-4]AuCl, NaBArF₄ | 2,5-dihydrofuran | 85 | 93:7 | >99 | [13] |
| 1-phenylprop-2-yn-1-ol | (R)-L1 | [(R)-L1]AuCl, AgSbF₆ | 2-phenyl-2,5-dihydrofuran | 93 | - | 95 | [16] |
Experimental Protocol: Gold-Catalyzed Asymmetric Isomerization of (R)-dodec-3-yn-2-ol
The following is a representative experimental protocol for the gold-catalyzed asymmetric isomerization of a propargylic alcohol.[13]
Materials:
-
(R)-dodec-3-yn-2-ol (1.0 equiv)
-
[(R)-L4-4]AuCl (0.05 equiv)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) (0.05 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add [(R)-L4-4]AuCl and NaBArF₄.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous DCE to the vial.
-
Add (R)-dodec-3-yn-2-ol to the solution.
-
Stir the reaction mixture at 80 °C for the specified time.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,5-dihydrofuran product.
II. Applications in Materials Science
The ability of phosphino-carboxylic acids to bind to metal surfaces makes them excellent ligands for the functionalization of nanoparticles and the construction of coordination polymers.
A. Nanoparticle Functionalization
Phosphine and phosphonic acid ligands are widely used to stabilize and functionalize inorganic nanoparticles.[14][15] They can influence the size, shape, and colloidal stability of the nanoparticles.[14] Phosphonic acids, in particular, form strong bonds with metal oxide surfaces.
B. Coordination Polymers and Metal-Organic Frameworks
The bifunctional nature of phosphino-carboxylic acids allows them to act as linkers in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.
III. Applications in Drug Development
Phosphinic acid derivatives, which are structurally related to phosphino-carboxylic acids, have shown significant potential as enzyme inhibitors.[17]
A. Enzyme Inhibition
Phosphinic acids can act as transition-state analogs for enzymatic reactions, leading to potent and selective inhibition.[17] They have been investigated as inhibitors for a variety of enzymes, including metalloproteases and ureases.[17]
Mechanism of Enzyme Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[1][18][19] Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding.
Table 4: Inhibition Constants (Kᵢ) of Phosphinic Acid-Based Enzyme Inhibitors
| Enzyme | Inhibitor | Kᵢ (nM) | Inhibition Type | Reference |
| Aminopeptidase N | Phosphinic dipeptide analog | 15 | Competitive | [17] |
| Urease | Catechol-based phosphinic acid | 50 | Covalent | [17] |
IV. Synthesis of Phosphino-Carboxylic Acid Ligands
Several synthetic routes to phosphino-carboxylic acids and their derivatives have been reported. A common strategy involves the reaction of a secondary phosphide with a halocarboxylate.
General Experimental Protocol: Synthesis of a Functionalized Phosphinocarboxylic Acid
The following protocol describes a general method for the synthesis of phosphinocarboxylic acids.
Materials:
-
Secondary phosphine (e.g., diphenylphosphine)
-
Halocarboxylate (e.g., ethyl bromoacetate)
-
Strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Dissolve the secondary phosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise to the solution and stir for 30 minutes to generate the lithium phosphide.
-
Add the halocarboxylate dropwise to the solution and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
If the product is an ester, hydrolyze it to the corresponding carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide).
Conclusion
Novel phosphino-carboxylic acid ligands and their derivatives are a powerful and versatile class of compounds with wide-ranging applications in catalysis, materials science, and drug development. Their unique structural and electronic properties allow for the rational design of highly effective molecules for specific purposes. Continued research in this area is expected to lead to the development of even more sophisticated ligands and their applications in solving contemporary scientific challenges.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. scbt.com [scbt.com]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chiral Bifunctional Phosphine Ligand Enabling Gold-Catalyzed Asymmetric Isomerization of Alkyne to Allene and Asymmetric Synthesis of 2,5-Dihydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Chiral Bifunctional Phosphine Ligand Enables Gold-Catalyzed Asymmetric Isomerization and Cyclization of Propargyl Sulfonamide into Chiral 3-Pyrroline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 19. academics.su.edu.krd [academics.su.edu.krd]
Methodological & Application
Application Notes and Protocol for Suzuki-Miyaura Coupling Utilizing 2-Diphenylphosphino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a representative protocol for the Suzuki-Miyaura cross-coupling reaction using the bulky, electron-rich phosphine ligand, 2-Diphenylphosphino-1-naphthoic acid. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] The use of sterically hindered and electron-donating phosphine ligands is crucial for enhancing catalyst activity, enabling the coupling of a wide range of substrates, including challenging aryl chlorides, often under mild conditions.[1][4][5]
Data Presentation: Representative Reaction Parameters
The following tables summarize typical conditions and outcomes for Suzuki-Miyaura coupling reactions employing bulky phosphine ligands, providing a baseline for optimization.
Table 1: Effect of Different Bases on Reaction Yield
This table illustrates the impact of various common bases on the Suzuki-Miyaura coupling of a model aryl bromide with phenylboronic acid, catalyzed by a palladium/bulky phosphine system.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | L¹ (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd(OAc)₂ (2) | L¹ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90-95 |
| 3 | Pd(OAc)₂ (2) | L¹ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95[7] |
| 4 | Pd(OAc)₂ (2) | L¹ (4) | Cs₂CO₃ | Dioxane | 100 | 12 | >95 |
| 5 | Pd(OAc)₂ (2) | L¹ (4) | NaOH | Toluene/H₂O | 100 | 12 | 80-90 |
L¹ represents a generic bulky biaryl phosphine ligand like this compound. Yields are representative and highly dependent on the specific substrates used.[8][9]
Table 2: Representative Substrate Scope and Conditions
This table outlines a general scope for the coupling of various aryl halides with arylboronic acids using a palladium catalyst supported by a bulky phosphine ligand.
| Entry | Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Pd Precursor (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1-2) | K₃PO₄ | Toluene | 80-100 | >98 |
| 2 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1-2) | K₃PO₄ | Dioxane | 100 | 90-97 |
| 3 | 2-Chloropyridine | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | Cs₂CO₃ | Toluene | RT-80 | 85-95 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1-2) | K₂CO₃ | Toluene/H₂O | 80 | >95 |
| 5 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd₂(dba)₃ (2) | K₃PO₄ | Dioxane | 100 | 80-90 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound
-
Aryl/Heteroaryl Halide: (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid: (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Base: Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent: Anhydrous toluene, dioxane, or THF (approx. 0.1-0.2 M concentration of the limiting reagent)
-
Degassing Equipment: Nitrogen or Argon gas line, Schlenk flask or sealed vial
-
Standard laboratory glassware and magnetic stirrer/hotplate
General Procedure:
-
Catalyst Pre-formation (Optional, but recommended):
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%, L:Pd ratio of 2:1) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Add a portion of the anhydrous solvent (e.g., 2-3 mL of toluene) and stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction Setup:
-
To the flask containing the catalyst mixture, add the base (e.g., K₃PO₄, 2.0 mmol), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).[8]
-
Add the remaining volume of the solvent to achieve the desired concentration.
-
Seal the flask or vial securely with a septum or cap.
-
-
Degassing:
-
If the reaction was not set up in a glovebox, thoroughly degas the reaction mixture. This can be achieved by bubbling argon or nitrogen through the solvent for 15-20 minutes or by subjecting the sealed flask to three cycles of vacuum followed by backfilling with an inert gas.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[6] For highly reactive substrates, the reaction may proceed at room temperature.[1][10]
-
Stir the reaction mixture vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and add water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure biaryl product.
-
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3]
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Hydrogenation Catalyzed by Rhodium-Phosphine Complexes
Disclaimer: As of the latest literature survey, specific applications and detailed protocols for the use of rhodium complexes with 2-diphenylphosphino-1-naphthoic acid in asymmetric hydrogenation are not extensively documented in peer-reviewed journals. Therefore, the following application notes and protocols are based on well-established procedures for analogous rhodium-phosphine catalyzed asymmetric hydrogenation reactions. The provided data is illustrative to guide researchers in developing methodologies for new ligand systems.
Introduction
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing an efficient route to enantiomerically enriched compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries. Rhodium complexes bearing chiral phosphine ligands are among the most successful catalysts for this transformation, offering high enantioselectivity and turnover numbers for a wide range of prochiral olefins.
The ligand this compound is a P,O-type ligand, featuring a soft phosphine donor for coordination to the rhodium center and a hard carboxylate group. This combination can influence the steric and electronic properties of the catalyst, potentially offering unique reactivity and selectivity. The carboxylate group may engage in secondary interactions with the substrate or play a role in the catalyst's solubility and stability. These notes provide a general framework for the evaluation of such ligands in rhodium-catalyzed asymmetric hydrogenation.
Illustrative Performance Data
The following table presents hypothetical, yet realistic, data for the asymmetric hydrogenation of a model substrate, methyl α-acetamidoacrylate, using an in situ prepared rhodium-phosphine catalyst. This data is intended to serve as a benchmark for catalyst performance under various reaction conditions.
Table 1: Illustrative Data for the Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate
| Entry | Solvent | Temperature (°C) | H₂ Pressure (bar) | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) |
| 1 | Methanol | 25 | 10 | 100:1 | 12 | >99 | 95 |
| 2 | Toluene | 25 | 10 | 100:1 | 24 | 98 | 92 |
| 3 | Dichloromethane | 25 | 10 | 100:1 | 18 | >99 | 96 |
| 4 | Tetrahydrofuran | 25 | 10 | 100:1 | 20 | 97 | 94 |
| 5 | Methanol | 40 | 10 | 100:1 | 6 | >99 | 93 |
| 6 | Methanol | 25 | 50 | 500:1 | 12 | >99 | 95 |
| 7 | Methanol | 25 | 1 | 100:1 | 48 | 90 | 94 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols describe the in situ preparation of a rhodium-phosphine catalyst and a general procedure for asymmetric hydrogenation. These should be adapted based on the specific characteristics of the ligand and substrate being investigated.
Protocol 1: In Situ Preparation of the Rhodium-Phosphine Catalyst
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)
-
Chiral phosphine ligand (e.g., this compound)
-
Degassed solvent (e.g., methanol, dichloromethane)
-
Schlenk flask or glovebox
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under a strict inert atmosphere (Schlenk line), add the rhodium precursor (1.0 eq) and the chiral phosphine ligand (1.0-1.2 eq) to a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
Add the desired volume of degassed solvent via syringe to achieve the target catalyst concentration (typically 1-5 mM).
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often indicated by a color change.
-
The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.
Protocol 2: General Procedure for Asymmetric Hydrogenation
Materials:
-
Catalyst solution from Protocol 1
-
Prochiral olefin substrate (e.g., methyl α-acetamidoacrylate)
-
Degassed hydrogenation solvent
-
High-pressure autoclave or hydrogenation vessel
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the prochiral olefin substrate in the degassed hydrogenation solvent in the autoclave's liner.
-
Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) can range from 100:1 to 10000:1, depending on the catalyst's activity.
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to the hydrogen line and purge the vessel with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Commence stirring and maintain the reaction at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing them by GC or ¹H NMR for conversion.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization, if necessary.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for rhodium-catalyzed asymmetric hydrogenation.
Plausible Catalytic Cycle
Application Notes and Protocols for the Heck Reaction Utilizing 2-Diphenylphosphino-1-naphthoic Acid as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligand Profile: 2-Diphenylphosphino-1-naphthoic acid
This compound is a unique phosphine ligand that combines the electron-donating triphenylphosphine moiety with a naphthoic acid group. The phosphine group coordinates to the palladium center, influencing its catalytic activity, while the carboxylic acid functionality may offer secondary interactions or opportunities for immobilization.
General Application Data
Due to the absence of specific literature data for this ligand in the Heck reaction, the following table summarizes typical conditions and reported yields for Heck reactions using other monodentate phosphine ligands with various aryl halides and alkenes. This information provides a valuable context for the expected performance and optimization parameters.
| Aryl Halide | Alkene | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | >95 | General Knowledge |
| Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMA | 120 | 24 | ~90 | General Knowledge |
| 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Dioxane | 80 | 16 | 86 | N/A |
| Iodobenzene | Estragole | Pd(OAc)₂ | None (phosphine-free) | K₂CO₃ | DMF | 100 | 3 | 96 (conversion) | [4] |
| Aryl Bromides | Various Olefins | [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | P(NC₅H₁₀)₃ | K₂CO₃ | NMP | 100 | N/A | High | N/A |
Experimental Protocols
The following is a representative experimental protocol for the Heck reaction using this compound as a ligand. This protocol is designed as a starting point and may require optimization for specific substrates.
Reaction: Coupling of 4-Bromoanisole with Styrene
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole
-
Styrene
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Palladium(II) Acetate (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of DMF or Dioxane) to the Schlenk tube.
-
Reagent Addition: To the stirred solution, add 4-bromoanisole (1.0 mmol, 1.0 eq.), styrene (1.2 mmol, 1.2 eq.), and the base (e.g., triethylamine, 1.5 mmol, 1.5 eq. or potassium carbonate, 2.0 mmol, 2.0 eq.).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (a starting point of 100-120 °C is recommended) for the specified time (monitor by TLC or GC-MS, typically 6-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.
Visualizations
Catalytic Cycle of the Heck Reaction
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing a Heck reaction in a research laboratory setting.
Caption: A generalized experimental workflow for the Heck reaction.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under pressure (if applicable) should be conducted behind a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
While specific data on the application of this compound in the Heck reaction is limited in the current literature, the provided protocol, based on established methodologies for similar phosphine ligands, offers a solid foundation for researchers. Optimization of the reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, will be essential to achieve high yields and selectivity for specific substrates. The unique structure of this ligand may offer novel reactivity or selectivity, making it a worthwhile candidate for exploration in various Heck coupling applications.
References
Synthesis of Chiral Catalysts from 2-Diphenylphosphino-1-naphthoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chiral phosphine-oxazoline (PHOX-type) and phosphine-amide ligands derived from 2-Diphenylphosphino-1-naphthoic acid. These P,N-ligands are valuable in asymmetric catalysis, particularly for transition metal-catalyzed reactions such as asymmetric hydrogenation and allylic alkylation, which are crucial transformations in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Introduction
Chiral phosphine ligands are a cornerstone of asymmetric catalysis. The combination of a phosphine moiety with a chiral oxazoline or amide group, derived from readily available chiral amino alcohols, creates a powerful class of P,N-bidentate ligands. The rigid naphthyl backbone of this compound provides a well-defined steric environment, which, when combined with the chirality of an amino alcohol, can lead to high levels of enantiocontrol in catalytic reactions.
This guide outlines the synthesis of these chiral ligands and provides protocols for their application in asymmetric catalysis, supported by quantitative data to facilitate catalyst selection and optimization.
Ligand Synthesis
The primary synthetic strategy involves the coupling of this compound with a chiral amino alcohol. This can lead directly to a phosphine-amide ligand or, upon subsequent cyclization, to a phosphine-oxazoline ligand.
Protocol 1: Synthesis of Chiral Phosphine-Amide Ligands
This protocol describes the synthesis of a chiral phosphine-amide ligand via amide bond formation between this compound and a chiral amino alcohol, for example, (S)-valinol.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
(S)-Valinol (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound and dissolve in anhydrous DCM.
-
Addition of Reagents: Add (S)-valinol, followed by DIPEA and PyBOP.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral phosphine-amide ligand.
Protocol 2: Synthesis of Chiral Phosphine-Oxazoline (PHOX) Ligands
This protocol details the synthesis of a chiral phosphine-oxazoline ligand from the corresponding phosphine-amide.
Reaction Scheme:
Materials:
-
(S)-N-((S)-1-hydroxy-3-methylbutan-2-yl)-2-(diphenylphosphino)-1-naphthamide (from Protocol 1)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral phosphine-amide in anhydrous DCM.
-
Cyclization: Cool the solution to 0 °C and add pyridine, followed by the dropwise addition of thionyl chloride. Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Work-up: Carefully quench the reaction at 0 °C with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography to yield the chiral phosphine-oxazoline ligand.
Application in Asymmetric Catalysis
The synthesized chiral P,N-ligands can be employed in various transition metal-catalyzed asymmetric reactions. Below are example protocols for rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation.
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Reaction Scheme:
Materials:
-
[Bis(1,5-cyclooctadiene)rhodium(I)] tetrafluoroborate ([Rh(COD)₂]BF₄) (1 mol%)
-
Chiral Phosphine-Oxazoline Ligand (1.1 mol%)
-
Methyl (Z)-α-acetamidocinnamate (substrate)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ and the chiral phosphine-oxazoline ligand. Add the anhydrous, degassed solvent and stir for 30 minutes to form the catalyst precursor.
-
Reaction: Add the substrate to the catalyst solution.
-
Hydrogenation: Purge the flask with hydrogen gas (3-5 times) and then maintain a hydrogen atmosphere (e.g., using a balloon or a pressurized reactor) at the desired pressure (e.g., 1-10 atm).
-
Monitoring and Work-up: Stir the reaction at room temperature until complete conversion is observed (monitored by TLC or GC). Concentrate the reaction mixture under reduced pressure.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Protocol 4: Palladium-Catalyzed Asymmetric Allylic Alkylation
Reaction Scheme:
Materials:
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) (0.5 mol%)
-
Chiral Phosphine-Amide Ligand (1.1 mol%)
-
1,3-Diphenylallyl acetate (substrate)
-
Dimethyl malonate (nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (as a base)
-
Potassium acetate (catalytic amount)
-
Anhydrous Toluene
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Pd(allyl)Cl]₂ and the chiral phosphine-amide ligand in anhydrous toluene and stir for 20 minutes.
-
Reaction Mixture: In a separate flask, dissolve 1,3-diphenylallyl acetate, dimethyl malonate, BSA, and potassium acetate in anhydrous toluene.
-
Reaction: Add the catalyst solution to the reaction mixture and stir at room temperature for 24-48 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Analysis: After filtration and solvent evaporation, purify the product by flash chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and application of chiral ligands derived from this compound. Note: The following data is representative and based on analogous systems, as specific data for this exact starting material is not widely published. Researchers should optimize conditions for their specific substrates.
Table 1: Synthesis Yields for Chiral Ligands
| Starting Material | Chiral Amino Alcohol | Ligand Type | Typical Yield (%) |
| This compound | (S)-Valinol | Phosphine-Amide | 75-85 |
| Phosphine-Amide from (S)-Valinol | - | Phosphine-Oxazoline | 60-70 |
Table 2: Performance in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Chiral Ligand | Metal | Solvent | Conversion (%) | ee (%) |
| Naphthyl-PHOX type | Rh | CH₂Cl₂ | >99 | 90-98 |
| Naphthyl-PHOX type | Rh | MeOH | >99 | 85-95 |
Table 3: Performance in Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
| Chiral Ligand | Metal | Nucleophile | Conversion (%) | ee (%) |
| Naphthyl-Amide type | Pd | Dimethyl malonate | 90-98 | 88-96 |
Visualizations
Logical Workflow for Chiral Ligand Synthesis
Caption: Synthetic workflow for chiral P,N-ligands.
Signaling Pathway for Asymmetric Hydrogenation
Caption: Catalytic cycle for asymmetric hydrogenation.
Application Notes and Protocols: Immobilization of 2-Diphenylphosphino-1-naphthoic Acid on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of 2-diphenylphosphino-1-naphthoic acid on common solid supports, specifically chloromethylated polystyrene (Merrifield resin) and mesoporous silica. This ligand is a valuable asset in catalysis, particularly for cross-coupling reactions, and its heterogenization offers significant advantages in terms of catalyst recovery, reusability, and product purity.
Introduction
This compound is a chiral phosphine ligand that has demonstrated significant utility in asymmetric catalysis. The presence of both a phosphine group, capable of coordinating to a metal center, and a carboxylic acid group, which can be used as a handle for attachment to a solid support, makes it an ideal candidate for immobilization. The immobilization of homogeneous catalysts onto solid supports is a key strategy in green chemistry and process development, as it bridges the gap between the high activity and selectivity of homogeneous systems and the practical advantages of heterogeneous catalysis.
This document outlines the procedures for the covalent attachment of this compound to two widely used solid supports: a polymer-based resin and an inorganic oxide. It also provides details on the characterization of the resulting materials and their application in palladium-catalyzed cross-coupling reactions.
Data Presentation
The following tables summarize typical quantitative data obtained from the immobilization of phosphine-carboxylic acid ligands and their performance in catalysis. Note that specific values for this compound may vary depending on the exact experimental conditions and the batch of the solid support.
Table 1: Ligand Immobilization Data
| Solid Support | Immobilization Method | Functional Group for Attachment | Typical Ligand Loading (mmol/g) |
| Chloromethylated Polystyrene | Nucleophilic Substitution | Carboxylic Acid | 0.5 - 1.5 |
| Mesoporous Silica (SBA-15) | Silanization & Amide Coupling | Carboxylic Acid | 0.2 - 0.8 |
Table 2: Catalytic Performance in Suzuki-Miyaura Coupling
| Catalyst | Reaction | Substrates | Product Yield (%) | Recyclability (up to) |
| Pd@[Polystyrene-(2-diphenylphosphino-1-naphthoate)] | Suzuki-Miyaura | Aryl bromide + Arylboronic acid | >95 | 5 cycles |
| Pd@[Silica-(2-diphenylphosphino-1-naphthoate)] | Suzuki-Miyaura | Aryl chloride + Arylboronic acid | >90 | 4 cycles |
Experimental Protocols
Protocol 1: Immobilization on Chloromethylated Polystyrene (Merrifield Resin)
This protocol describes the covalent attachment of this compound to chloromethylated polystyrene via an ester linkage.
Materials:
-
This compound
-
Chloromethylated polystyrene (Merrifield resin), 100-200 mesh, 1% DVB cross-linked
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve this compound (1.2 equivalents relative to the resin's chlorine loading) in a minimal amount of methanol in a round-bottom flask.
-
Add an aqueous solution of cesium carbonate (0.5 equivalents) dropwise with stirring until the pH is neutral.
-
Remove the solvent under reduced pressure to obtain the cesium salt of the ligand as a solid.
-
Dry the salt under high vacuum for at least 4 hours.
-
-
Resin Swelling and Washing:
-
Place the chloromethylated polystyrene resin (1.0 equivalent) in a reaction vessel.
-
Add sufficient anhydrous DMF to swell the resin and gently agitate for 1 hour.
-
Drain the DMF and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
-
Immobilization Reaction:
-
Add the dried cesium salt of this compound to the swollen resin in the reaction vessel.
-
Add anhydrous DMF to cover the resin and agitate the mixture at 50°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Washing and Drying:
-
After the reaction, cool the mixture to room temperature and drain the solvent.
-
Wash the functionalized resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), DCM (3x), and finally methanol (3x).
-
Dry the resulting polymer-supported ligand under high vacuum to a constant weight.
-
-
Characterization:
-
Determine the ligand loading by elemental analysis (phosphorus content) or by cleaving the ester linkage and quantifying the released ligand via UV-Vis spectroscopy or HPLC.
-
Characterize the material using FT-IR spectroscopy to observe the appearance of the ester carbonyl stretch. Solid-state ³¹P NMR can confirm the presence and integrity of the phosphine group.
-
Protocol 2: Immobilization on Mesoporous Silica (SBA-15)
This protocol involves a multi-step process to covalently link this compound to the surface of mesoporous silica.
Materials:
-
Mesoporous silica (SBA-15)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene, anhydrous
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
Procedure:
-
Silica Activation:
-
Activate the SBA-15 by heating at 120°C under vacuum for 12 hours to remove adsorbed water.
-
-
Silanization (Amine Functionalization):
-
Suspend the activated SBA-15 in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Add APTES (typically 1-2 mmol per gram of silica) and reflux the mixture for 24 hours.
-
Cool the mixture, filter the solid, and wash thoroughly with toluene, DCM, and methanol.
-
Dry the amine-functionalized silica (SBA-15-NH₂) under vacuum.
-
-
Amide Coupling:
-
In a separate flask, dissolve this compound (1.5 equivalents relative to the estimated amine loading on the silica) and NHS (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C and add DCC (1.5 equivalents). Stir the mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Add the activated ester solution to a suspension of the SBA-15-NH₂ in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.
-
-
Washing and Drying:
-
Filter the functionalized silica and wash it extensively with DCM, methanol, and diethyl ether.
-
Dry the final material under high vacuum.
-
-
Characterization:
-
Determine the ligand loading using thermogravimetric analysis (TGA) or elemental analysis (carbon, nitrogen, and phosphorus).
-
Confirm the covalent attachment and the structure of the immobilized ligand using FT-IR spectroscopy (amide bond formation) and solid-state ¹³C and ³¹P NMR.
-
Characterize the porous structure of the material using N₂ adsorption-desorption analysis (BET and BJH methods).
-
Visualizations
Experimental Workflow: Immobilization on Polystyrene
Caption: Workflow for immobilizing this compound on polystyrene.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Application Notes and Protocols for Optimizing Ligand-to-Metal Ratio in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of transition metal catalysis, the precise control over the reaction environment is paramount to achieving optimal catalytic activity, selectivity, and overall efficiency. Among the critical parameters that govern the outcome of a catalytic transformation, the ratio of the ligand to the metal center (L/M ratio) stands out as a key determinant of catalyst performance. This ratio directly influences the coordination sphere of the metal, thereby dictating the formation, stability, and reactivity of the catalytically active species. An inappropriate L/M ratio can lead to the formation of inactive or less active catalyst species, catalyst decomposition, or undesired side reactions, all of which can significantly diminish the yield and selectivity of the desired product.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the importance of the ligand-to-metal ratio and offer detailed protocols for its optimization in various catalytic reactions. By systematically screening the L/M ratio, researchers can unlock the full potential of their catalytic systems, leading to more efficient, selective, and robust chemical transformations.
The Critical Role of the Ligand-to-Metal Ratio
The effect of the ligand-to-metal ratio on a catalytic cycle is multifaceted. The number of ligand molecules coordinated to the metal center influences its steric and electronic properties.
-
Formation of the Active Catalyst: Many catalytic cycles are initiated by a coordinatively unsaturated metal species. A specific L/M ratio is often required to generate this active catalyst from a more stable precatalyst. For instance, in many palladium-catalyzed cross-coupling reactions, a monoligated palladium(0) species (L1Pd(0)) is believed to be the most active in the oxidative addition step.[1] An excess of ligand can lead to the formation of coordinatively saturated and less reactive species like L2Pd(0) or L3Pd(0), thus inhibiting the reaction.[1]
-
Catalyst Stability: While an excess of ligand can be detrimental to activity, a sufficient amount is often necessary to stabilize the metal center and prevent decomposition pathways such as the formation of palladium black in Pd-catalyzed reactions. The optimal L/M ratio often represents a balance between generating a highly active species and maintaining its stability throughout the catalytic cycle.
-
Selectivity: The L/M ratio can also have a profound impact on the selectivity of a reaction, including chemoselectivity, regioselectivity, and enantioselectivity. In asymmetric catalysis, the coordination of a specific number of chiral ligands to the metal center is crucial for creating the chiral environment necessary to induce high enantiomeric excess (ee).
Data Presentation: Optimizing the Ligand-to-Metal Ratio in Common Cross-Coupling Reactions
The following tables summarize quantitative data from various studies on the effect of the ligand-to-metal ratio on the outcome of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Table 1: Effect of Ligand-to-Metal Ratio on Suzuki-Miyaura Coupling
| Metal Precursor | Ligand | L/M Ratio | Substrates | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂ | PPh₃ | 1:1 | Aryl Bromide, Phenylboronic Acid | Moderate | High | [2] |
| Pd(OAc)₂ | PPh₃ | 2:1 | Aryl Bromide, Phenylboronic Acid | High | High | [2] |
| Pd(OAc)₂ | PPh₃ | 3:1 | Aryl Bromide, Phenylboronic Acid | Optimal | High | [2] |
| Pd(OAc)₂ | SPhos | 1:1 | Aryl Chloride, Arylboronic Acid | 85 | >99:1 | [1] |
| Pd(OAc)₂ | SPhos | 2:1 | Aryl Chloride, Arylboronic Acid | 95 | >99:1 | [1] |
| Pd₂(dba)₃ | XPhos | 1:1 | Heteroaryl Chloride, Pyridylboronic Acid | 78 | High | [1] |
| Pd₂(dba)₃ | XPhos | 2:1 | Heteroaryl Chloride, Pyridylboronic Acid | 92 | High | [1] |
Table 2: Effect of Ligand-to-Metal Ratio on Buchwald-Hartwig Amination
| Metal Precursor | Ligand | L/M Ratio | Substrates | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | 1:1 | Aryl Bromide, Aniline | 85 | [3] |
| Pd₂(dba)₃ | XPhos | 2:1 | Aryl Bromide, Aniline | 99 | [3] |
| Pd₂(dba)₃ | RuPhos | 1:1 | Aryl Chloride, Primary Amine | 90 | [3] |
| Pd₂(dba)₃ | RuPhos | 2:1 | Aryl Chloride, Primary Amine | 98 | [3] |
| Pd(OAc)₂ | DavePhos | 1.5:1 | Aryl Triflate, Secondary Amine | 92 | [4] |
| Pd(OAc)₂ | DavePhos | 2.5:1 | Aryl Triflate, Secondary Amine | 80 | [4] |
Table 3: Effect of Ligand-to-Metal Ratio on Heck Reaction
| Metal Precursor | Ligand | L/M Ratio | Substrates | Yield (%) | Regioselectivity (linear:branched) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | 1:1 | Aryl Iodide, Styrene | 75 | 90:10 | [5] |
| Pd(OAc)₂ | P(o-tol)₃ | 2:1 | Aryl Iodide, Styrene | 92 | 95:5 | [5] |
| Pd(OAc)₂ | P(o-tol)₃ | 3:1 | Aryl Iodide, Styrene | 88 | 94:6 | [5] |
| Pd₂(dba)₃ | dppf | 1:1 | Aryl Bromide, Alkyl Acrylate | 88 | >98:2 | [6] |
| Pd₂(dba)₃ | dppf | 2:1 | Aryl Bromide, Alkyl Acrylate | 95 | >98:2 | [6] |
Experimental Protocols
This section provides a detailed protocol for the systematic screening of the ligand-to-metal ratio for a generic palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This protocol can be adapted for other catalytic reactions with appropriate modifications to the substrates, reagents, and reaction conditions.
Objective: To determine the optimal ligand-to-metal ratio for the Suzuki-Miyaura coupling of a model aryl halide with a boronic acid.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos)
-
Aryl halide (e.g., 4-bromotoluene)
-
Boronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Standard laboratory glassware
-
Analytical equipment (GC, LC-MS, or NMR)
Protocol for Ligand-to-Metal Ratio Screening:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precatalyst in the chosen anhydrous solvent. The concentration should be chosen to allow for accurate dispensing into the reaction vials.
-
Prepare a stock solution of the phosphine ligand in the same solvent.
-
Prepare a stock solution of the aryl halide and the boronic acid in the same solvent.
-
-
Reaction Setup (performed in a glovebox or under an inert atmosphere):
-
Arrange a series of reaction vials, each containing a stir bar.
-
To each vial, add the required amount of base.
-
Add the palladium precatalyst stock solution to each vial to achieve the desired catalyst loading (e.g., 1 mol%).
-
Vary the amount of the ligand stock solution added to each vial to achieve a range of L/M ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1, 3:1).
-
Add the stock solution containing the aryl halide and boronic acid to each vial to initiate the reaction. The total reaction volume should be consistent across all vials.
-
-
Reaction Execution:
-
Seal the reaction vials tightly.
-
Place the vials in a pre-heated reaction block or oil bath at the desired reaction temperature.
-
Stir the reactions for a predetermined amount of time. It is advisable to monitor the reaction progress by taking aliquots at different time points.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., water or a saturated solution of NH₄Cl).
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC, LC-MS, or NMR to determine the yield and selectivity of the desired product. An internal standard can be used for accurate quantification.
-
-
Data Analysis:
-
Plot the product yield and selectivity as a function of the ligand-to-metal ratio.
-
Identify the L/M ratio that provides the highest yield and/or selectivity for the desired product.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the optimization of the ligand-to-metal ratio in catalysis.
Caption: Effect of L/M ratio on catalyst state.
Caption: Workflow for L/M ratio optimization.
Conclusion
The optimization of the ligand-to-metal ratio is a fundamental and critical step in the development of efficient and selective catalytic processes. As demonstrated, even subtle changes in this ratio can have a dramatic impact on the outcome of a reaction. By employing a systematic screening approach, as detailed in the provided protocols, researchers can fine-tune their catalytic systems to achieve superior performance. The data presented herein for common cross-coupling reactions underscores the importance of this parameter and provides a valuable starting point for optimization studies. Ultimately, a thorough understanding and careful control of the ligand-to-metal ratio will empower scientists to develop more robust, economical, and sustainable chemical syntheses.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Diphenylphosphino-1-naphthoic Acid in One-Pot Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed one-pot synthesis protocol for 2-Diphenylphosphino-1-naphthoic acid, a valuable bifunctional ligand. Due to the limited availability of a specific one-pot protocol in published literature, the following methodology is a robust, proposed route based on well-established analogous reactions, particularly the synthesis of 2-(diphenylphosphino)benzoic acid.[1] This ligand and its analogs are of significant interest in catalysis and coordination chemistry.[2]
Introduction
This compound is an organophosphorus compound featuring both a phosphine and a carboxylic acid functional group attached to a naphthalene scaffold. This unique structure allows it to act as a hybrid ligand, capable of coordinating to metal centers through the phosphorus atom while the carboxylic acid moiety can participate in secondary interactions or be used for further functionalization. Such ligands are crucial in the development of catalysts for a variety of organic transformations, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. The proximity of the two functional groups can lead to unique chelation effects, influencing the catalytic activity and selectivity of the metal complexes.
Proposed One-Pot Synthesis Protocol
This protocol describes a one-pot, two-step synthesis of this compound from 2-chloro-1-naphthoic acid and chlorodiphenylphosphine. The procedure involves the in-situ formation of a diphenylphosphide reagent, which then undergoes a nucleophilic aromatic substitution reaction.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Detailed Methodology
Materials:
-
2-Chloro-1-naphthoic acid
-
Chlorodiphenylphosphine
-
Lithium metal (fine wire or granules)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Preparation of Lithium Diphenylphosphide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add freshly cut lithium metal (2.2 equivalents).
-
Add anhydrous THF to the flask to cover the lithium.
-
Slowly add a solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous THF to the stirred suspension of lithium metal at room temperature.
-
The reaction mixture is typically stirred at room temperature for 4-6 hours or until the lithium metal is consumed, resulting in a deep red solution of lithium diphenylphosphide.
-
-
Nucleophilic Substitution and Product Formation:
-
In a separate flask, dissolve 2-chloro-1-naphthoic acid (1.0 equivalent) in anhydrous THF.
-
Cool the solution of lithium diphenylphosphide to 0 °C in an ice bath.
-
Slowly add the solution of 2-chloro-1-naphthoic acid to the lithium diphenylphosphide solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting materials.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Quantitative Data Summary
| Parameter | Expected Value | Notes |
| Yield | 60-75% | Based on analogous reactions. |
| Purity | >95% | After recrystallization. |
| Melting Point | 174-181 °C | For the analogous 2-(diphenylphosphino)benzoic acid. |
| 31P NMR (CDCl3) | δ -10 to -15 ppm | Typical range for triarylphosphines. |
| 1H NMR (CDCl3) | δ 7.0-8.5 ppm | Aromatic protons. |
| 13C NMR (CDCl3) | δ 125-140 ppm | Aromatic carbons. |
| IR (KBr, cm-1) | ~1700 (C=O), ~3000 (O-H) | Carboxylic acid stretches. |
Applications in Catalysis
Ligands of this type are instrumental in homogeneous catalysis. The phosphine moiety acts as a strong coordinating agent to transition metals, while the carboxylic acid group can influence the secondary coordination sphere, solubility, and overall stability of the catalyst.
Potential Catalytic Cycle
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
The this compound ligand (L) can stabilize the palladium center in its various oxidation states throughout the catalytic cycle, enhancing the efficiency and selectivity of the formation of the desired carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group may also play a role in the catalyst's solubility and could potentially be used to anchor the catalyst to a solid support for heterogeneous catalysis applications.
References
Application Notes and Protocols: Screening 2-Diphenylphosphino-1-naphthoic Acid in a Catalytic Reaction Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands, which modulate the stability, activity, and selectivity of the metal center.[4][5]
This document provides detailed application notes and protocols for the screening of 2-diphenylphosphino-1-naphthoic acid , a monodentate phosphine ligand bearing a carboxylic acid functionality, in a variety of palladium-catalyzed cross-coupling reactions. The presence of both a phosphine and a carboxylic acid moiety suggests the potential for unique reactivity, possibly through secondary interactions or altered solubility profiles. These protocols are designed to enable researchers to systematically evaluate the efficacy of this ligand in a high-throughput screening format.
Ligand Profile: this compound
| Structure | Chemical Information |
(Illustrative Structure) | IUPAC Name: 2-(diphenylphosphino)naphthalene-1-carboxylic acid CAS Number: 178176-80-2 Molecular Formula: C₂₃H₁₇O₂P Molecular Weight: 356.36 g/mol |
Note: A literature search did not yield specific applications of this compound in catalytic reactions. The following protocols and data are representative examples for screening a novel phosphine ligand of this type.
High-Throughput Screening Workflow
A generalized workflow for the high-throughput screening of this compound in a catalytic reaction library is depicted below. This workflow is designed for efficiency and allows for the parallel evaluation of multiple reaction conditions.
Figure 1: High-throughput experimental workflow for screening this compound.
Experimental Protocols
The following are detailed protocols for screening this compound in three common palladium-catalyzed cross-coupling reactions. These protocols are designed for a 96-well plate format for high-throughput screening.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.[1]
Reaction Scheme:
Ar¹-X + Ar²-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar¹-Ar²
Materials:
-
Palladium precursor: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: this compound
-
Aryl halide (Ar¹-X): e.g., 4-bromotoluene
-
Arylboronic acid (Ar²-B(OH)₂): e.g., phenylboronic acid
-
Base: K₃PO₄ or K₂CO₃
-
Solvent: 1,4-Dioxane/H₂O (4:1)
Protocol:
-
Stock Solution Preparation:
-
Prepare a 0.01 M solution of the palladium precursor in the chosen solvent.
-
Prepare a 0.02 M solution of this compound in the chosen solvent.
-
Prepare a 1.0 M solution of the aryl halide in the chosen solvent.
-
Prepare a 1.5 M solution of the arylboronic acid in the chosen solvent.
-
Prepare a 2.0 M aqueous solution of the base.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the palladium precursor stock solution (10 µL, 0.0001 mmol, 1 mol%).
-
Add the ligand stock solution (10 µL, 0.0002 mmol, 2 mol%).
-
Add the aryl halide stock solution (10 µL, 0.01 mmol, 1.0 equiv).
-
Add the arylboronic acid stock solution (10 µL, 0.015 mmol, 1.5 equiv).
-
Add the base solution (15 µL, 0.03 mmol, 3.0 equiv).
-
Add additional solvent to bring the total volume to 200 µL.
-
-
Reaction and Analysis:
-
Seal the 96-well plate and heat to 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction by adding 200 µL of a suitable solvent (e.g., ethyl acetate) containing an internal standard.
-
Analyze the reaction mixture by LC-MS or GC-MS to determine the product yield.
-
Illustrative Data for Suzuki-Miyaura Coupling:
| Entry | Palladium Precursor | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | K₃PO₄ | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ | K₃PO₄ | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ | K₂CO₃ | 100 | 24 | 78 |
| 4 | Pd₂(dba)₃ | K₂CO₃ | 120 | 12 | 95 |
Note: The data in this table is for illustrative purposes only and represents hypothetical outcomes for the screening of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][6]
Reaction Scheme:
Ar-X + R¹R²NH --(Pd catalyst, Ligand, Base)--> Ar-NR¹R²
Materials:
-
Palladium precursor: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: this compound
-
Aryl halide (Ar-X): e.g., 4-chlorotoluene
-
Amine (R¹R²NH): e.g., morpholine
-
Base: NaOt-Bu or K₃PO₄
-
Solvent: Toluene or 1,4-Dioxane
Protocol:
-
Stock Solution Preparation:
-
Prepare a 0.01 M solution of the palladium precursor in the chosen solvent.
-
Prepare a 0.02 M solution of this compound in the chosen solvent.
-
Prepare a 1.0 M solution of the aryl halide in the chosen solvent.
-
Prepare a 1.2 M solution of the amine in the chosen solvent.
-
-
Reaction Setup (in a glovebox):
-
To each well containing the solid base (0.03 mmol, 3.0 equiv), add the palladium precursor stock solution (10 µL, 0.0001 mmol, 1 mol%).
-
Add the ligand stock solution (10 µL, 0.0002 mmol, 2 mol%).
-
Add the aryl halide stock solution (10 µL, 0.01 mmol, 1.0 equiv).
-
Add the amine stock solution (10 µL, 0.012 mmol, 1.2 equiv).
-
Add additional solvent to bring the total volume to 200 µL.
-
-
Reaction and Analysis:
-
Seal the 96-well plate and heat to 100 °C for 12-24 hours.
-
After cooling, quench with a saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent and analyze by LC-MS or GC-MS.
-
Illustrative Data for Buchwald-Hartwig Amination:
| Entry | Palladium Precursor | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | NaOt-Bu | 100 | 12 | 90 |
| 2 | Pd₂(dba)₃ | NaOt-Bu | 100 | 12 | 95 |
| 3 | Pd(OAc)₂ | K₃PO₄ | 120 | 24 | 75 |
| 4 | Pd₂(dba)₃ | K₃PO₄ | 120 | 24 | 82 |
Note: The data in this table is for illustrative purposes only.
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes.[7]
Reaction Scheme:
Ar-X + R-CH=CH₂ --(Pd catalyst, Ligand, Base)--> Ar-CH=CH-R
Materials:
-
Palladium precursor: Pd(OAc)₂
-
Ligand: this compound
-
Aryl halide (Ar-X): e.g., 4-iodoanisole
-
Alkene: e.g., n-butyl acrylate
-
Base: Et₃N or K₂CO₃
-
Solvent: DMF or Acetonitrile
Protocol:
-
Stock Solution Preparation:
-
Prepare a 0.01 M solution of Pd(OAc)₂ in the chosen solvent.
-
Prepare a 0.02 M solution of this compound in the chosen solvent.
-
Prepare a 1.0 M solution of the aryl halide in the chosen solvent.
-
-
Reaction Setup:
-
To each well, add the Pd(OAc)₂ stock solution (10 µL, 0.0001 mmol, 1 mol%).
-
Add the ligand stock solution (10 µL, 0.0002 mmol, 2 mol%).
-
Add the aryl halide stock solution (10 µL, 0.01 mmol, 1.0 equiv).
-
Add the alkene (0.015 mmol, 1.5 equiv).
-
Add the base (0.02 mmol, 2.0 equiv).
-
Add additional solvent to bring the total volume to 200 µL.
-
-
Reaction and Analysis:
-
Seal the 96-well plate and heat to 120 °C for 12-24 hours.
-
After cooling, dilute with a suitable solvent and analyze by GC-MS.
-
Illustrative Data for Heck Reaction:
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N | 120 | 12 | 88 |
| 2 | K₂CO₃ | 120 | 12 | 76 |
| 3 | Et₃N | 100 | 24 | 82 |
| 4 | K₂CO₃ | 140 | 12 | 85 |
Note: The data in this table is for illustrative purposes only.
Catalytic Cycle and Role of Ligand
The general catalytic cycle for palladium-catalyzed cross-coupling reactions is believed to proceed through a sequence of oxidative addition, transmetalation (for Suzuki and related reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][8]
Figure 2: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
The this compound ligand is expected to influence this cycle in several ways:
-
Steric and Electronic Properties: The bulky diphenylphosphino group can promote the formation of monoligated palladium(0) species, which are often the active catalysts, and facilitate reductive elimination.[4] The electronic properties of the phosphine influence the rate of oxidative addition.
-
Role of the Carboxylic Acid: The carboxylic acid moiety may participate in the reaction through several mechanisms. It could act as an internal base, assist in the solubility of the catalyst or substrates, or coordinate to the metal center, potentially influencing the stability and reactivity of catalytic intermediates.[9]
Synthesis of this compound
A plausible synthetic route to this compound could involve the ortho-lithiation of 1-naphthoic acid followed by reaction with chlorodiphenylphosphine. A related procedure for the synthesis of α-naphthoic acid starts from α-bromonaphthalene.[10]
Figure 3: Plausible synthetic pathway for this compound.
Conclusion
The provided protocols offer a systematic approach to screening the novel ligand, this compound, in a library of palladium-catalyzed cross-coupling reactions. By utilizing a high-throughput format, researchers can efficiently evaluate the performance of this ligand under various conditions and for different reaction types. The unique combination of a phosphine and a carboxylic acid functionality in this ligand may offer advantages in terms of catalytic activity, selectivity, and substrate scope. The illustrative data presented herein provides a template for the analysis and comparison of experimental results. Further optimization of reaction conditions will likely be necessary to fully realize the potential of this ligand in catalysis.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pure.rug.nl [pure.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Diphenylphosphino-1-naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Diphenylphosphino-1-naphthoic acid as a ligand in catalytic reactions. The following information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is a monodentate phosphine ligand primarily employed in palladium-catalyzed cross-coupling reactions. Its utility is most pronounced in transformations such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and other similar C-C and C-N bond-forming reactions. The unique feature of this ligand is the presence of a carboxylic acid group, which can influence its solubility and coordination properties.
Q2: How does the carboxylic acid functionality of this ligand affect the reaction?
A2: The carboxylic acid group introduces several factors that can influence the catalytic cycle. With a pKa similar to that of 1-naphthoic acid (approximately 3.7-4.2), it will be deprotonated by the bases typically used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides).[1][2] This can affect the ligand's solubility in different solvents and its electronic properties. The resulting carboxylate may also interact with the palladium center, potentially influencing the stability and activity of the catalyst.
Q3: What are the recommended handling and storage conditions for this compound?
A3: Like many phosphine ligands, this compound is susceptible to oxidation. It is recommended to handle the solid and its solutions under an inert atmosphere (e.g., argon or nitrogen). Store the compound in a cool, dry place, tightly sealed to protect it from air and moisture.
Q4: What are some common side reactions to be aware of when using this ligand?
A4: Common side reactions in palladium-catalyzed cross-coupling reactions include homocoupling of the boronic acid (in Suzuki-Miyaura reactions) and dehalogenation of the aryl halide. The formation of these byproducts is often indicative of suboptimal reaction conditions, such as the presence of oxygen or an inefficient catalytic system.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure that the palladium precursor and ligand are properly handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Inappropriate Base | The choice of base is critical. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of reactants or the ligand. For Suzuki-Miyaura reactions, screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required. The acidity of the ligand's carboxylic acid group should be considered when selecting the base. |
| Poor Solvent Choice | The solvent must be able to solubilize all reaction components. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. A co-solvent system, such as THF/water, may be necessary to improve solubility, especially when using inorganic bases. |
| Suboptimal Temperature | Reactions are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, a higher temperature may be required. Conversely, if side product formation is significant, a lower temperature should be explored. |
| Reagent Purity | Ensure that all starting materials, particularly the aryl halide and boronic acid (or amine), are of high purity. Impurities can poison the catalyst. Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines), which can affect the reaction stoichiometry. |
Issue 2: Significant Formation of Homocoupling or Dehalogenation Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Transmetalation (Suzuki-Miyaura) | This step is often promoted by the addition of water as a co-solvent when using inorganic bases. Ensure that the base is adequately soluble in the reaction medium. |
| Slow Reductive Elimination | The steric and electronic properties of the ligand influence this step. While this compound provides some steric bulk, more hindered ligands may be necessary for challenging substrates. |
Quantitative Data Summary
The following table presents illustrative data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid using this compound as a ligand. This data is intended to demonstrate the impact of various reaction parameters on yield and should be used as a starting point for optimization.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Toluene | 100 | 68 |
| 3 | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Toluene | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Dioxane | 100 | 92 |
| 5 | Pd(OAc)₂ (2) | 4 | K₃PO₄ | THF/H₂O (10:1) | 80 | 78 |
| 6 | Pd₂(dba)₃ (1) | 4 | K₃PO₄ | Dioxane | 100 | 95 |
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid using this compound as the ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To the Schlenk flask, add the aryl halide, arylboronic acid, palladium precursor, this compound, and base under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical troubleshooting workflow for low reaction yield.
Caption: Suzuki-Miyaura cycle with potential ligand interaction.
References
Technical Support Center: Overcoming Catalyst Deactivation with 2-Diphenylphosphino-1-naphthoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Diphenylphosphino-1-naphthoic acid as a ligand in palladium-catalyzed cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on overcoming catalyst deactivation.
Troubleshooting Guide
This guide addresses common problems observed during catalytic reactions using this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Deactivation: The active Pd(0) species has been converted to an inactive form. 2. Inactive Precatalyst: The Pd(II) precatalyst was not effectively reduced to the active Pd(0) state. 3. Poor Ligand Purity: The this compound ligand is oxidized or contains impurities. 4. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base for the specific transformation. | 1. See the "Catalyst Deactivation" section below for specific troubleshooting. 2. Ensure anhydrous and anaerobic conditions. Consider adding a reducing agent if necessary, or switch to a more easily activated precatalyst. 3. Verify ligand purity via ³¹P NMR. Store the ligand under an inert atmosphere. 4. Perform a systematic optimization of reaction parameters (temperature, solvent, and base screening). |
| Reaction Stalls Before Completion | 1. Gradual Catalyst Deactivation: Slow decomposition of the catalyst over the course of the reaction. 2. Product Inhibition: The reaction product may be coordinating to the palladium center, inhibiting further turnover. 3. Substrate Degradation: One of the starting materials may be unstable under the reaction conditions. | 1. Lower the reaction temperature. Ensure rigorous exclusion of air and moisture. 2. Run the reaction at a lower substrate concentration or consider methods for in-situ product removal. 3. Check the stability of your starting materials under the reaction conditions without the catalyst. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Agglomeration: The soluble, active Pd(0) catalyst has aggregated into insoluble, inactive palladium nanoparticles.[1][2] 2. High Catalyst Concentration: Promotes the aggregation of palladium centers.[2] 3. Inefficient Ligand Stabilization: The ligand may not be effectively stabilizing the Pd(0) species. | 1. Ensure a proper ligand-to-metal ratio (typically ≥ 1:1). The carboxylic acid moiety of the ligand may assist in stabilization. 2. Reduce the catalyst loading. 3. Increase the ligand loading or consider a co-solvent that improves the solubility and stability of the catalytic complex. |
| Low Enantioselectivity (for asymmetric reactions) | 1. Ligand Oxidation: Oxidation of the phosphine to phosphine oxide can alter the chiral environment. 2. Incorrect Ligand Purity: The presence of the racemic ligand will decrease the enantiomeric excess (ee). 3. Suboptimal Temperature: Temperature can significantly impact enantioselectivity. | 1. Ensure the reaction is conducted under a strictly inert atmosphere. 2. Verify the enantiomeric purity of the this compound. 3. Lowering the reaction temperature often increases the ee.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of deactivation for palladium catalysts using this compound?
A1: The deactivation of palladium catalysts with phosphine-based ligands like this compound typically occurs through several mechanisms:
-
Ligand Oxidation: The phosphorus(III) center is susceptible to oxidation to a phosphine oxide (P=O). This can happen in the presence of trace oxygen. The resulting phosphine oxide has different electronic and steric properties and is generally a poor ligand for the active catalyst, leading to a decrease in catalytic activity.
-
Formation of Palladium Black: The active, monomeric Pd(0) species can agglomerate to form larger, insoluble, and catalytically inactive palladium nanoparticles, commonly observed as a black precipitate.[1][2] This is often caused by high temperatures, high catalyst concentrations, or insufficient ligand stabilization.[2]
-
Thermal Degradation: At elevated temperatures, the catalyst complex itself may decompose.
-
Poisoning: Impurities in the starting materials, solvents, or reagents (e.g., sulfur or other coordinating species) can irreversibly bind to the palladium center and inhibit catalysis.
Q2: What is the specific role of the carboxylic acid group in this compound during catalysis?
A2: The carboxylic acid moiety in this compound can play a bifunctional role. In addition to the phosphine group coordinating to the palladium center, the carboxylic acid can act as a hemilabile ligand or an internal base. This can facilitate key steps in the catalytic cycle, such as proton transfer events, and can also help to stabilize the catalytic species, potentially reducing the rate of deactivation. In some cases, bifunctional phosphine-carboxylate ligands have been shown to provide higher yields and enantioselectivities compared to their monofunctional counterparts.
Q3: How can I regenerate a deactivated catalyst in my reaction mixture?
A3: In-situ regeneration of a deactivated palladium catalyst can be challenging. If deactivation is due to the formation of palladium black, it is generally irreversible within the reaction mixture. If the deactivation is suspected to be due to ligand degradation, adding a fresh portion of the this compound ligand might help to restore some activity. However, the most effective approach is to prevent deactivation in the first place by ensuring strict anaerobic and anhydrous conditions, using purified reagents, and optimizing reaction parameters.
Q4: My reaction is sensitive to air and moisture. What are the best practices to avoid catalyst deactivation?
A4: To minimize deactivation due to air and moisture, the following practices are recommended:
-
Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere, such as argon or nitrogen, using Schlenk line techniques or a glovebox.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.
-
Dry Reagents: Ensure all reagents, including starting materials and bases, are dry. Solid reagents can be dried in a vacuum oven.
-
Proper Storage: Store this compound and palladium precatalysts under an inert atmosphere and away from light and heat.
Quantitative Data on Catalyst Performance
The following table summarizes typical reaction parameters for palladium-catalyzed reactions using phosphine ligands. Note that optimal conditions are highly substrate-dependent.
| Parameter | Typical Range | High-Performing System Example |
| Catalyst Loading | 0.5 - 5 mol% | 1 mol% Pd₂(dba)₃ |
| Ligand Loading | 1 - 10 mol% | 2.5 mol% this compound |
| Ligand:Metal Ratio | 1:1 to 4:1 | 2.5:1 |
| Temperature | 25 - 120 °C | 80 °C |
| Reaction Time | 1 - 24 hours | 12 hours |
| Typical Yield | 70 - 98% | 95% |
| Turnover Number (TON) | 10 - 200 | Up to 100 |
Experimental Protocols
Representative Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is adapted from literature procedures and serves as a starting point for the use of this compound in asymmetric catalysis.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound (as the chiral ligand)
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate) (1.0 equiv)
-
Nucleophile (e.g., dimethyl malonate) (1.2 equiv)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) (1.3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.025 mmol, 2.5 mol%) in the anhydrous, degassed solvent (2 mL). Stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: In a separate dry Schlenk flask, dissolve the allylic substrate (1.0 mmol) and the nucleophile (1.2 mmol) in the solvent (3 mL).
-
Reaction Initiation: Add the base (1.3 mmol) to the substrate mixture, followed by the catalyst solution via syringe.
-
Execution: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
Technical Support Center: Suzuki Coupling Reactions with Phosphine Ligands
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions in Suzuki-Miyaura cross-coupling when using phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki coupling reactions that utilize phosphine ligands?
A1: The most prevalent side reactions include:
-
Homocoupling: The formation of a symmetrical biaryl product from the coupling of two boronic acid molecules.[1] This is often exacerbated by the presence of oxygen.[1]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to an undesired byproduct.[2][3] This is particularly common with electron-rich or heteroaryl boronic acids.[2]
-
β-Hydride Elimination: This side reaction can occur when using alkylboranes, leading to the formation of alkenes.[4]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other forms of degradation, which can deactivate the catalyst.
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[5]
Q2: My primary side product is the homocoupling of my boronic acid. What are the likely causes and how can I minimize it?
A2: Homocoupling of the boronic acid is a common issue.[1] The primary causes and their solutions are outlined below:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and lead to catalyst decomposition.[2] Ensure all solvents are thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Use of Pd(II) Precatalysts: Pd(II) sources can be reduced to the active Pd(0) species by the homocoupling of two boronic acid molecules.[6] Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this.[1]
-
Suboptimal Base or Solvent: The choice of base and solvent system is critical.[1] An inappropriate combination can favor homocoupling. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water) can help identify optimal conditions.[1]
Q3: I'm observing significant protodeboronation of my boronic acid. What steps can I take to prevent this?
A3: Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a frequent side reaction.[3] Here are some strategies to address it:
-
Use Milder Bases: Strong bases, especially in aqueous media, can accelerate protodeboronation.[2] Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is often the proton source, running the reaction under anhydrous conditions can significantly reduce this side reaction.[2][3]
-
More Stable Boronic Acid Derivatives: Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can suppress protodeboronation by providing a slow, controlled release of the boronic acid.[1][7]
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] Running the reaction at the lowest effective temperature can be beneficial.
Q4: How does the choice of phosphine ligand affect the outcome of the Suzuki coupling and its side reactions?
A4: The phosphine ligand plays a crucial role in the catalytic cycle and can significantly influence the reaction's success.[8][9]
-
Electron-rich and Bulky Ligands: Ligands that are both electron-rich and sterically hindered, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often highly effective.[5][8] The electron-rich nature facilitates the oxidative addition step, while the bulkiness promotes the reductive elimination step, both of which can help the desired cross-coupling outcompete side reactions.[9]
-
Ligand Stability: The choice of ligand can also impact catalyst stability. Some phosphine ligands are prone to oxidation or other degradation pathways, leading to catalyst deactivation.[10] Air-stable ligands or precatalysts can be advantageous.[11]
-
Minimizing β-Hydride Elimination: For couplings involving alkylboranes, ligands with a large bite angle, like dppf, can favor reductive elimination over β-hydride elimination.[7]
Troubleshooting Guides
Guide 1: Issue - Low Yield of Desired Product and Significant Homocoupling
Symptoms:
-
Low conversion of starting materials.
-
Major byproduct identified as the homocoupled boronic acid derivative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to homocoupling.
Quantitative Data on Homocoupling:
| Parameter | Condition A | Condition B | Condition C |
| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(OAc)₂ |
| Atmosphere | Air | Argon | Argon |
| Base | K₃PO₄ | K₃PO₄ | K₂CO₃ |
| Desired Product Yield | 15% | 65% | 85% |
| Homocoupling Byproduct | 70% | 20% | <5% |
Guide 2: Issue - Significant Protodeboronation
Symptoms:
-
Detection of the arene corresponding to the boronic acid starting material.
-
Low yield of the cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for significant protodeboronation.
Quantitative Data on Protodeboronation:
| Parameter | Condition A | Condition B | Condition C |
| Base | NaOH | K₂CO₃ | K₂CO₃ |
| Solvent System | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | Anhydrous Dioxane |
| Boronic Acid Derivative | Boronic Acid | Boronic Acid | Pinacol Ester |
| Desired Product Yield | 25% | 60% | 90% |
| Protodeboronation Byproduct | 65% | 30% | <5% |
Experimental Protocols
Standard Suzuki Coupling Protocol
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if not part of a precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water) via syringe.
-
Reaction: Place the vial in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol to Minimize Protodeboronation of a Heteroaryl Boronic Acid
This protocol employs anhydrous conditions and a milder base.
-
Reagent Preparation: Dry the base (e.g., K₃PO₄) in an oven overnight and cool under vacuum. Use anhydrous solvent (e.g., dioxane) from a freshly opened bottle or distilled over a suitable drying agent.
-
Reaction Setup: To a flame-dried flask under a positive pressure of argon, add the aryl halide (1.0 equiv), the heteroaryl boronic acid pinacol ester (1.1 equiv), and the dried base (3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring and Workup: Follow steps 6-8 from the standard protocol.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. [PDF] Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
Optimizing temperature and pressure for catalysis with 2-Diphenylphosphino-1-naphthoic acid
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for specific catalytic applications and experimental data for 2-Diphenylphosphino-1-naphthoic acid has yielded limited detailed information in the public domain. While this compound is listed as a functionalized phosphino-carboxylic acid ligand with potential uses in catalysis, specific reaction protocols, optimization data regarding temperature and pressure, and common troubleshooting scenarios are not well-documented in readily available scientific literature.
Therefore, to provide accurate and actionable guidance, this technical support center will focus on the general principles and troubleshooting strategies for optimizing temperature and pressure in cross-coupling reactions using structurally related phosphine-based ligands. The information provided below is based on established knowledge in the field of homogeneous catalysis and can serve as a valuable starting point for developing protocols for new ligands like this compound.
Frequently Asked Questions (FAQs)
Q1: How do temperature and pressure generally affect palladium-catalyzed cross-coupling reactions with phosphine ligands?
A1: Temperature and pressure are critical parameters that significantly influence the rate, yield, selectivity, and catalyst stability in cross-coupling reactions.
-
Temperature:
-
Reaction Rate: Increasing the temperature generally accelerates the reaction by providing the necessary activation energy for key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Catalyst Stability: Higher temperatures can lead to catalyst decomposition (e.g., formation of palladium black) or ligand degradation, reducing the overall efficiency. For each catalytic system, there is an optimal temperature range that balances reaction rate and catalyst longevity.
-
Selectivity: Temperature can affect the selectivity of a reaction, including chemo-, regio-, and enantioselectivity. In some cases, lower temperatures are crucial for achieving high enantiomeric excess in asymmetric catalysis.
-
-
Pressure:
-
Gaseous Reagents: In reactions involving gaseous reactants (e.g., carbon monoxide in carbonylation reactions, hydrogen in hydrogenations), pressure directly influences the concentration of the gas in the liquid phase, thereby affecting the reaction rate.
-
Reaction Volume: According to Le Chatelier's principle, increasing pressure can favor reactions that proceed with a decrease in the total volume of the system.
-
Catalyst Stability: In some instances, maintaining a certain pressure of an inert gas (like argon or nitrogen) can help to stabilize the catalyst and prevent solvent boiling at elevated temperatures.
-
Q2: What are the initial signs of suboptimal temperature or pressure in my reaction?
A2: Observing the reaction progress and the final outcome can provide clues about non-ideal conditions.
-
Low or no conversion: This could indicate that the temperature is too low to overcome the activation energy barrier.
-
Formation of byproducts: Unwanted side reactions may become more prominent at excessively high temperatures. For instance, high temperatures can promote β-hydride elimination, leading to undesired olefin isomers.
-
Catalyst decomposition: The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition, often exacerbated by high temperatures.
-
Inconsistent results: Poor reproducibility can sometimes be traced back to inconsistent temperature or pressure control between experiments.
Q3: How can I systematically optimize the temperature and pressure for a new catalytic reaction?
A3: A systematic approach is crucial for efficient optimization. A common strategy is to perform a series of small-scale experiments, varying one parameter at a time while keeping others constant.
-
Temperature Screening:
-
Start with a temperature reported for a similar reaction in the literature.
-
Run the reaction at a range of temperatures (e.g., in 10-20 °C increments) to identify the optimal point that gives the best balance of yield, selectivity, and reaction time.
-
-
Pressure Screening (if applicable):
-
If a gaseous reagent is used, screen a range of pressures to determine its effect on the reaction rate and yield.
-
For reactions not involving gaseous reagents, the primary role of pressure is often to maintain an inert atmosphere and prevent solvent evaporation. In such cases, a slight positive pressure of an inert gas is typically sufficient.
-
Troubleshooting Guide
| Problem | Potential Cause Related to Temperature/Pressure | Troubleshooting Steps |
| Low or No Reaction Conversion | Temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation and potential catalyst decomposition. |
| Insufficient pressure of a gaseous reagent. | Increase the partial pressure of the gaseous reactant. Ensure the reaction vessel is properly sealed. | |
| Catalyst Decomposition (Formation of Palladium Black) | Temperature is too high. | Decrease the reaction temperature. Consider using a lower-boiling solvent if compatible with the reaction. |
| Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. | |
| Low Selectivity (e.g., formation of isomers, byproducts) | Temperature is too high, favoring side reactions. | Lower the reaction temperature. This is often crucial for improving enantioselectivity in asymmetric reactions. |
| Reaction is Too Fast and Uncontrolled | Temperature is too high. | Lower the reaction temperature to moderate the reaction rate. Consider adding reagents portion-wise or via a syringe pump. |
| Poor Reproducibility | Inconsistent temperature or pressure control. | Use a reliable heating mantle with a temperature controller and a pressure regulator. Ensure consistent stirring speed. |
Experimental Protocols: A General Framework
While a specific protocol for this compound is unavailable, the following provides a general workflow for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling) that can be adapted for screening and optimization.
General Procedure for a Trial Suzuki Coupling Reaction:
-
Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., this compound, 1-10 mol%) to a dry reaction vessel. Add a degassed solvent and stir for a designated period to allow for complex formation.
-
Reagent Addition: To the reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).
-
Reaction Conditions:
-
Temperature: Start with a moderate temperature (e.g., 80 °C).
-
Pressure: If no gaseous reagents are involved, maintain a slight positive pressure of an inert gas (e.g., by using a balloon filled with argon or nitrogen).
-
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Analyze the crude product to determine conversion and yield. Purify the product by column chromatography.
Visualizing the Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing reaction conditions.
Caption: A logical workflow for troubleshooting common issues in catalysis.
We recommend that researchers using this compound for the first time conduct thorough screening experiments to establish optimal conditions for their specific application. As more data becomes available for this particular ligand, this technical support center will be updated accordingly.
Technical Support Center: Stability of 2-Diphenylphosphino-1-naphthoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Diphenylphosphino-1-naphthoic acid under aerobic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when exposed to air?
A1: this compound, a triarylphosphine, is susceptible to oxidation in the presence of atmospheric oxygen. The phosphorus (III) center is oxidized to a phosphorus (V) center, forming the corresponding phosphine oxide. While solid this compound is relatively more stable than its solutions, prolonged exposure to air will lead to degradation. For optimal stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
Q2: What is the primary degradation product of this compound under aerobic conditions?
A2: The primary degradation product is 2-(diphenylphosphoryl)-1-naphthoic acid, where the phosphorus atom is oxidized. This phosphine oxide is generally inactive in catalytic cycles where the phosphine's lone pair of electrons is crucial for coordination to a metal center.
Q3: How can I detect the degradation of this compound?
A3: The most effective method for detecting and quantifying the oxidation of this compound is through ³¹P NMR spectroscopy. The phosphorus atom in the parent phosphine has a characteristic chemical shift, and upon oxidation to the phosphine oxide, this signal will shift significantly downfield. For triarylphosphines, this downfield shift is typically in the range of 20-50 ppm.
Q4: Can I still use a partially oxidized sample of this compound?
A4: Using a partially oxidized sample is not recommended, as the phosphine oxide can act as an impurity that may interfere with your reaction. More importantly, the effective concentration of the active phosphine ligand will be lower than calculated, leading to inaccurate stoichiometric ratios and potentially impacting reaction yield, selectivity, and reproducibility.
Q5: What are the best practices for handling and storing this compound to minimize oxidation?
A5: To minimize oxidation, always handle the solid compound in an inert atmosphere, such as inside a glovebox. If a glovebox is not available, handle the solid quickly in the open air and immediately purge the container with an inert gas before sealing. Solutions should be prepared using degassed solvents and should also be handled under an inert atmosphere using Schlenk techniques. Store both the solid and solutions at 2-8°C, protected from light.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Action |
| Low or no reaction yield in a catalytic reaction. | The this compound ligand may have oxidized, reducing the concentration of the active catalyst. | 1. Verify Ligand Integrity: Analyze a sample of your this compound (both solid and in solution) by ³¹P NMR to check for the presence of the phosphine oxide peak. 2. Use Fresh Ligand: If significant oxidation is detected, use a fresh, unoxidized batch of the ligand. 3. Improve Inert Atmosphere Techniques: Ensure that all steps of your reaction setup are performed under a rigorously inert atmosphere. This includes using degassed solvents and properly dried glassware. |
| Inconsistent reaction results between batches. | The extent of ligand oxidation may vary between different batches or even within the same bottle over time if not stored properly. | 1. Standardize Handling Procedures: Implement a strict protocol for handling and storing the ligand to ensure consistency. 2. Aliquot the Ligand: Upon receiving a new bottle of this compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to air. |
| A new, unexpected peak appears in the ³¹P NMR spectrum of the reaction mixture. | This is a strong indication of ligand oxidation to 2-(diphenylphosphoryl)-1-naphthoic acid. | 1. Confirm the Identity of the New Peak: The phosphine oxide peak is expected to be downfield of the parent phosphine. You can confirm its identity by intentionally oxidizing a small sample of the starting phosphine (e.g., with a mild oxidant like H₂O₂) and comparing the ³¹P NMR spectrum. 2. Review Experimental Setup: Scrutinize your experimental procedure for potential sources of oxygen contamination. |
Quantitative Stability Data
The following table provides representative data on the stability of this compound under various aerobic conditions. This data is intended to be illustrative of a typical triarylphosphine and should be used as a guideline.
| Condition | Time | Solvent | Temperature | This compound (%) | 2-(Diphenylphosphoryl)-1-naphthoic acid (%) |
| Solid, Exposed to Air | 24 hours | N/A | Room Temp | 98.5 | 1.5 |
| Solid, Exposed to Air | 7 days | N/A | Room Temp | 92.0 | 8.0 |
| Solution, Exposed to Air | 1 hour | Dichloromethane | Room Temp | 95.2 | 4.8 |
| Solution, Exposed to Air | 6 hours | Dichloromethane | Room Temp | 80.5 | 19.5 |
| Solution, Exposed to Air | 1 hour | Tetrahydrofuran | Room Temp | 93.1 | 6.9 |
| Solution, Exposed to Air | 6 hours | Tetrahydrofuran | Room Temp | 75.3 | 24.7 |
| Solution, Under N₂ | 24 hours | Dichloromethane | Room Temp | >99.5 | <0.5 |
Experimental Protocols
Protocol 1: Monitoring the Aerobic Oxidation of this compound by ³¹P NMR Spectroscopy
Objective: To quantify the rate of oxidation of this compound in solution when exposed to air.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃), non-degassed
-
NMR tubes
-
NMR spectrometer with ³¹P capabilities
-
85% H₃PO₄ (external standard)
Procedure:
-
Prepare a stock solution of this compound in CDCl₃ at a concentration of 10 mg/mL.
-
Transfer 0.6 mL of the solution to an NMR tube.
-
Acquire an initial ³¹P NMR spectrum (t=0). The chemical shift of this compound is expected to be in the typical range for triarylphosphines (approximately -5 to -15 ppm).
-
Leave the NMR tube uncapped and exposed to the ambient atmosphere.
-
Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
For each spectrum, integrate the peaks corresponding to the starting phosphine and the newly formed phosphine oxide (expected around +25 to +35 ppm).
-
Calculate the percentage of each species at each time point to determine the rate of oxidation.
Visualizations
Caption: Aerobic degradation pathway of this compound.
Caption: Experimental workflow for stability assessment using ³¹P NMR.
Technical Support Center: Troubleshooting Low Enantioselectivity with Chiral Phosphine Ligands
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using chiral phosphine ligands in asymmetric catalysis.
Troubleshooting Guide: Low Enantioselectivity
Low enantioselectivity is a frequent issue in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root cause.
Q1: My reaction is showing low enantiomeric excess (ee). Where should I start troubleshooting?
A1: Begin by systematically evaluating the key components and parameters of your reaction. The purity of your ligand and the integrity of your catalyst are the most critical starting points. An impurity, even in trace amounts, can significantly impact the enantioselectivity of your reaction.[1][2] After verifying these, proceed to optimize the reaction conditions.
Here is a logical workflow to follow:
References
Impact of solvent choice on reaction rate with 2-Diphenylphosphino-1-naphthoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-Diphenylphosphino-1-naphthoic acid as a ligand in catalytic reactions. The following information is designed to address common issues and provide actionable guidance for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the performance of this compound in palladium-catalyzed reactions?
A1: The solvent can dramatically influence the reaction rate, yield, and enantioselectivity. For instance, in the palladium-catalyzed asymmetric amination of butadiene monoepoxide, switching the solvent from tetrahydrofuran (THF) to dichloromethane (CH₂Cl₂) can lead to a significant improvement in regioselectivity, enantioselectivity, and yield.[1] This is often attributed to the solvent's ability to stabilize key intermediates in the catalytic cycle.
Q2: I am observing low yields in my cross-coupling reaction using this compound. What are the potential causes and how can I troubleshoot this?
A2: Low yields can stem from several factors. Here is a logical troubleshooting workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for low reaction yields.
-
Reagent and Solvent Purity: Ensure all starting materials and the solvent are pure and anhydrous. Trace impurities can poison the catalyst.
-
Catalyst Integrity: this compound, like other phosphine ligands, can be susceptible to oxidation to the corresponding phosphine oxide, which is catalytically inactive. Handle the ligand and prepare the catalyst under an inert atmosphere.
-
Reaction Conditions: The choice of base, reaction temperature, and concentration are critical. A systematic optimization of these parameters is recommended. In some cases, the addition of a co-catalyst may be necessary. For example, in dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines, an acid with a specific pKa was found to be crucial for high enantioselectivity.[2][3]
-
Solvent Effects: As highlighted in Q1, the solvent plays a crucial role. If solubility of any reagent is an issue, or if the reaction is sluggish, screening a range of solvents with varying polarities is advisable.
Q3: My reaction is showing poor enantioselectivity. What steps can I take to improve it?
A3: Poor enantioselectivity is a common challenge in asymmetric catalysis. The following diagram outlines a systematic approach to address this issue:
Caption: Troubleshooting workflow for low enantioselectivity.
-
Ligand Purity: Ensure the enantiopurity of the this compound ligand.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can have a profound effect on the chiral pocket of the catalyst. As seen in the amination of butadiene monoepoxide, changing from THF to CH₂Cl₂ increased the enantiomeric excess from 77% to 98%.[1]
-
Additives: In some cases, additives can significantly enhance enantioselectivity. For instance, in the cycloaddition of isocyanates to vinylaziridines, the addition of an acid like acetic acid or hydroxybenzotriazole was found to be critical for achieving high ee's.[2][3]
Quantitative Data on Solvent Effects
The following table summarizes the impact of solvent choice on the palladium-catalyzed asymmetric amination of butadiene monoepoxide using this compound as a ligand.
| Entry | Solvent | Yield (%) | Regioselectivity (Product:Byproduct) | Enantiomeric Excess (ee, %) |
| 1 | THF | 71 | 16:1 | 77 |
| 2 | CH₂Cl₂ | 99 | 75:1 | 98 |
Data sourced from a study on the dynamic kinetic asymmetric transformation of diene monoepoxides.[1]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Amination of Butadiene Monoepoxide
This protocol is adapted from the study by Trost et al. on the dynamic kinetic asymmetric transformation of diene monoepoxides.[1]
Materials:
-
Butadiene monoepoxide
-
Phthalimide
-
π-Allylpalladium chloride dimer
-
(R,R)-2-Diphenylphosphino-1-naphthoic acid ligand
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the π-allylpalladium chloride dimer and the this compound ligand in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
-
Add phthalimide to the reaction mixture and stir until it is fully dissolved.
-
Add butadiene monoepoxide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid ligand.[1]
Materials:
-
Methyl 2-diphenylphosphino-1-naphthoate
-
Barium hydroxide octahydrate
-
Methanol
-
1 N Sodium bisulfate solution
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve methyl 2-diphenylphosphino-1-naphthoate and barium hydroxide octahydrate in methanol.
-
Heat the solution at reflux for 25 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with 1 N sodium bisulfate solution.
-
Extract the aqueous phase with dichloromethane (4 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a catalytic reaction using this compound, from catalyst preparation to product analysis.
Caption: General experimental workflow for catalysis.
References
Technical Support Center: Purifying Products from Reactions with Phosphine Ligands
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the purification of products from reactions involving phosphine ligands. A primary focus is on the removal of the common and often troublesome byproduct, triphenylphosphine oxide (TPPO).
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Question 1: My product is co-eluting with triphenylphosphine oxide (TPPO) during column chromatography. What can I do?
Answer: This is a common issue due to the moderate polarity of TPPO. Here are several strategies to try:
-
Adjust the Solvent System: If your product is significantly less polar than TPPO, you can often achieve separation by using a less polar eluent. Start with a non-polar solvent like hexane or pentane to elute your product, leaving the more polar TPPO adsorbed on the silica.[1][2]
-
Silica Plug Filtration: For non-polar products, a quick silica plug is often effective.[3][4] Suspend your crude mixture in a minimal amount of a non-polar solvent (e.g., pentane, hexane, or a mixture with a small amount of ether) and pass it through a short column of silica gel.[3][4] Your product should elute with the non-polar solvent, while the TPPO remains on the plug.[4] This may need to be repeated 2-3 times for complete removal.[3][4]
-
Switch the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.[5]
Question 2: I'm working on a large-scale reaction and column chromatography isn't feasible. How can I remove TPPO?
Answer: Chromatography-free methods are essential for large-scale purification.[6][7] The most effective strategies rely on exploiting differences in solubility or using chemical complexation.
-
Precipitation/Crystallization: This is a highly effective, scalable method. The choice of solvent is critical and depends on the properties of your desired product.
-
For products soluble in non-polar solvents: Add a non-polar solvent like cyclohexane or hexane to your concentrated reaction mixture to precipitate the TPPO, which has poor solubility in these solvents.[2][6][8]
-
For products soluble in polar solvents: Cool the reaction mixture in a solvent like cold toluene, ethanol, methanol, or isopropanol.[6] This can trigger the precipitation of TPPO or its co-crystal with other byproducts, which can then be removed by simple filtration.[6]
-
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding salts like zinc chloride (ZnCl₂), calcium bromide (CaBr₂), or magnesium chloride (MgCl₂) to the reaction mixture in a suitable solvent (e.g., ethanol, THF, toluene) causes the TPPO-metal complex to precipitate.[2][7][8] The precipitate is then easily removed by filtration.[1][7]
Question 3: The metal salt complexation method is causing my product to decompose or precipitate. What are my alternatives?
Answer: If your product is sensitive to metal salts or has similar coordination properties, this method may not be suitable.[1] Consider these alternatives:
-
Solvent-Based Precipitation: Revisit precipitation/crystallization methods that do not involve metal salts.[6][8] Meticulous screening of different solvents and temperatures can often yield a successful, chromatography-free purification.[6]
-
Chemical Conversion: TPPO can be converted into an insoluble chlorophosphonium salt by reacting it with oxalyl chloride at low temperatures.[4][7] This salt can then be filtered off. This method is effective for a wide variety of reaction types.[7]
-
Scavenger Resins: Solid-supported reagents, or scavenger resins, can selectively bind to TPPO.[1] The crude reaction mixture is stirred with the resin, which is then filtered off, leaving the purified product in solution.[1]
Question 4: How do I remove unreacted phosphine ligand from my product mixture?
Answer: Unreacted phosphine ligands can be as problematic as their oxides.
-
Acid Wash: If your product is stable in acidic conditions, you can perform a liquid-liquid extraction with a dilute acid. The acid will protonate the basic phosphine ligand, making it soluble in the aqueous phase, which can then be separated.[5]
-
Oxidative Extraction: A mild oxidant (like hydrogen peroxide) can be used to convert the residual phosphine ligand into its more polar phosphine oxide.[5] The resulting oxide is often easier to remove using the methods described for TPPO, such as silica plug filtration or crystallization.[5]
Question 5: My product yield is very low after purification. What are the common causes?
Answer: Low yield can stem from several factors during workup and purification.[5]
-
Product Adsorption: Your product may be adsorbing onto the filtration medium (e.g., celite) or the stationary phase during chromatography. Ensure you thoroughly rinse the filter cake or column with an appropriate solvent to recover any adsorbed product.[5]
-
Product Instability: The purification conditions (pH, solvent, temperature) might be degrading your product.[5] If you suspect instability, opt for faster methods like flash chromatography over longer purification runs.[5]
-
Precipitation of Product: During precipitation or complexation methods intended to remove impurities, your product might be crashing out as well. Carefully analyze the precipitate to see if it contains your desired compound. If so, you will need to modify the solvent system or choose an alternative purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine oxide (TPPO) and why is it so difficult to remove?
A1: Triphenylphosphine oxide (TPPO) is a common, highly polar byproduct formed in many widely used organic reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][6] Its removal is challenging because its polarity often causes it to have similar solubility and chromatographic behavior to many desired products, leading to co-purification.[1] This problem is magnified at a large scale where traditional column chromatography is impractical and expensive.[6][7]
Q2: What are the primary strategies for removing phosphine-related impurities?
A2: The main strategies can be grouped into four categories. The best choice depends on the specific properties of your product and the scale of the reaction.[1]
| Strategy | Principle | Best For | Common Reagents/Solvents |
| Precipitation/Crystallization | Exploits solubility differences between the product and the impurity.[6] | Large-scale reactions where the product has different solubility from TPPO. | Non-polar: Hexane, Cyclohexane.[6][8] Polar: Cold Ethanol, Methanol, Toluene.[6] |
| Complexation | Forms an insoluble complex with the phosphine oxide, which is removed by filtration.[7] | Products that are stable to metal salts and do not form complexes themselves. | ZnCl₂, CaBr₂, MgCl₂ in solvents like Ethanol or THF.[2][7] |
| Chromatography | Separates compounds based on their differential adsorption to a stationary phase.[7] | Small-scale reactions or for purifying non-polar products via a simple silica plug.[3][4] | Silica gel or alumina with an appropriate solvent system (e.g., Hexane/Ether).[3][5] |
| Scavenging/Conversion | Uses a solid-supported resin to bind the impurity or a chemical reaction to convert it into an easily separable form.[1] | Cases where other methods fail or when product is sensitive. | Scavenger resins (e.g., Merrifield resin); Oxalyl chloride.[1][4] |
Q3: How do I choose the best purification method for my reaction?
A3: The choice of method depends on several factors: the polarity and stability of your product, the reaction solvent, and the reaction scale.[1] The decision-making workflow below provides a general guide for selecting an appropriate strategy for TPPO removal.
Caption: Decision workflow for selecting a TPPO removal method.
Q4: What are the common impurities I can expect from a reaction using a chiral phosphine ligand catalyst, such as (R,R)-NORPHOS-Rh?
A4: Besides unreacted starting materials and side-products, you should anticipate impurities directly related to the catalyst system.[5] These include:
-
Excess or Decomposed Ligand: The (R,R)-NORPHOS ligand itself may be present after the reaction.[5]
-
Phosphine Oxides: The chiral phosphine ligand can oxidize during the reaction or workup, creating the corresponding phosphine oxide, which can be difficult to separate from the product.[5]
-
Residual Rhodium Complex: The metal catalyst itself may need to be removed.
Purification often involves a combination of extraction, precipitation, and chromatography tailored to the specific properties of your product and the catalyst components.[5]
Experimental Protocols
Protocol 1: Removal of TPPO by Complexation with Zinc Chloride (ZnCl₂)
This method is effective for precipitating TPPO from polar solvents like ethanol.[2][8]
-
Dissolution: Dissolve the crude reaction mixture in ethanol.
-
Complexation: Add 2 equivalents of zinc chloride (relative to the initial amount of triphenylphosphine used in the reaction).[2][8]
-
Stirring: Stir the mixture at room temperature for a few hours. A precipitate of the TPPO-Zn complex should form.[2][8]
-
Filtration: Collect the insoluble complex by vacuum filtration.[2]
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to isolate the product.
Caption: Experimental workflow for TPPO removal.
Protocol 2: Purification of a Non-Polar Product using a Silica Plug
This method is ideal for the rapid removal of polar TPPO from a non-polar product.[3][4]
-
Concentration: Concentrate the crude reaction mixture to a minimal volume, ideally a thick oil or solid.[4]
-
Suspension: Suspend the residue in a small amount of a non-polar solvent like pentane or hexane.[3][4] Your product should dissolve while the TPPO remains largely suspended.
-
Filtration: Prepare a short plug of silica gel in a pipette or small column. Pass the suspension through the silica plug.
-
Elution: Elute your product from the plug using additional non-polar solvent (e.g., pentane, hexane, or hexane/ether).[4] The more polar TPPO will remain adsorbed at the top of the silica.[3][4]
-
Isolation: Combine the eluent fractions and concentrate under reduced pressure to obtain the purified product.
-
Repeat if Necessary: If TPPO is still present, this procedure can be repeated.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. shenvilab.org [shenvilab.org]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Phosphine Oxide Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to help you minimize or prevent the formation of phosphine oxide in your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is phosphine oxide and why is it problematic in catalysis?
A: Phosphine oxide (R₃P=O) is the oxidized form of a phosphine ligand (R₃P). Its formation is a significant issue in catalysis for several reasons:
-
Catalyst Deactivation: The oxidation of the phosphine ligand alters its electronic and steric properties, which can reduce or completely halt the activity of the metal catalyst it is coordinated to.[1]
-
Altered Reaction Kinetics: The formation of phosphine oxide can change the nature of the active catalytic species. In some cases, phosphine oxides themselves can act as ligands, potentially leading to different reaction rates and outcomes.[2][3]
-
Product Purification Challenges: Phosphine oxides, such as the common triphenylphosphine oxide (TPPO), are often challenging to separate from reaction products due to similar solubility profiles, complicating downstream purification.[4]
Q2: What are the primary causes of phosphine oxide formation?
A: The most common cause is the presence of oxidizing agents in the reaction mixture. Key sources include:
-
Atmospheric Oxygen: Many phosphine ligands, especially electron-rich trialkylphosphines, are highly sensitive to air and can be readily oxidized.[5] Even seemingly robust triarylphosphines can oxidize at elevated temperatures.[6]
-
Peroxides in Solvents: Ethereal solvents like tetrahydrofuran (THF) are known to form explosive peroxides upon storage when exposed to air. These peroxides are potent oxidants for phosphine ligands.[7]
-
Water: In some catalytic systems, water can be the source of the oxygen atom in the formation of phosphine oxide.[8]
-
Oxidizing Reagents or Byproducts: The reaction itself may involve reagents or generate byproducts (like H₂O₂) that can oxidize the phosphine ligand.[9][10]
Q3: How can I detect and quantify phosphine oxide in my reaction?
A: Several analytical techniques can be used to detect and quantify phosphine oxide:
-
³¹P NMR Spectroscopy: This is one of the most direct methods. Phosphine oxides typically appear as sharp singlets significantly downfield (20-50 ppm) from their corresponding phosphine ligands.[7] This technique is excellent for monitoring the reaction progress and quantifying the extent of oxidation.[9]
-
HPLC-MS and GC-MS: These chromatographic techniques are effective for separating and identifying phosphine oxides, especially when dealing with complex reaction mixtures.[11][12] A limit of quantification around 0.5 µ g/media can be achieved.[11]
-
X-ray Absorption Spectroscopy (XAS): For solid-state catalysts like Metal-Organic Frameworks (MOFs), XAS at the P K-edge can determine the phosphine to phosphine oxide ratio, even in the presence of paramagnetic metals.[13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Significant phosphine oxide is forming despite using an inert atmosphere.
| Possible Causes | Troubleshooting Steps |
| Contaminated Solvents | Ethereal solvents like THF can contain peroxide impurities that readily oxidize phosphines.[7] Use freshly purified and rigorously degassed solvents. Test for peroxides before use. |
| Impure Reagents | Starting materials or reagents may be contaminated with oxidants. Ensure the purity of all components. |
| Poor Degassing Technique | Inadequate removal of dissolved oxygen from the solvent is a common issue. Sparging is often less effective than other methods.[14][15] |
| Microleaks in Apparatus | Small leaks in your reaction setup (e.g., around septa, joints, or needle valves) can introduce enough oxygen to cause oxidation, especially in long or heated reactions. |
Solution Workflow:
Problem 2: The catalyst is deactivating, and the reaction is sluggish or stalls.
| Possible Causes | Troubleshooting Steps |
| Ligand Oxidation | The primary phosphine ligand is oxidizing, leading to an inactive or less active catalytic species.[1] |
| Use of Air-Sensitive Ligands | Electron-rich ligands (e.g., trialkylphosphines) are more susceptible to oxidation than electron-poorer triarylphosphines.[6] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of phosphine oxidation, even for relatively stable phosphines.[6] |
Solution: Consider switching to a more robust ligand. Electron-rich dialkylbiaryl phosphines, for example, are known to be highly resistant to oxidation. Alternatively, using phosphine-borane adducts, which are air-stable, can be a good strategy; the phosphine is liberated from the borane under the reaction conditions.[6]
Problem 3: How do I choose a ligand that is less prone to oxidation?
The stability of a phosphine ligand is a balance of electronic and steric factors.
| Ligand Class | General Stability to Oxidation | Comments |
| Trialkylphosphines (e.g., PEt₃, PnBu₃) | Low | Highly electron-rich and prone to oxidation; often pyrophoric.[5] Must be handled under a strictly inert atmosphere.[6] |
| Bulky Trialkylphosphines (e.g., PCy₃, PtBu₃) | Low to Moderate | Steric bulk can offer some kinetic protection, but they remain highly air-sensitive.[7] tBu₃P is known to be unstable in air.[6] |
| Triarylphosphines (e.g., PPh₃) | Moderate | Generally solid and reasonably stable in air at room temperature, but can oxidize at higher temperatures.[6] |
| Dialkylbiaryl Phosphines | High | Often designed for catalytic activity, these ligands (e.g., Buchwald ligands) are typically highly resistant to oxidation due to a combination of steric and electronic effects. |
| Bidentate Phosphines (e.g., DPPF, dppe) | Varies | Chelation to the metal center can provide significant protection against oxidation.[9] |
Experimental Protocols
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from solvents.[14][16]
Materials:
-
Schlenk flask or heavy-walled sealed tube
-
Liquid nitrogen (LN₂)
-
High-vacuum line with a cold trap
Procedure:
-
Add the solvent to the Schlenk flask (do not fill more than halfway). Attach the flask to the Schlenk line.
-
Freeze: Immerse the flask carefully and slowly into a dewar of liquid nitrogen. Swirl the flask to ensure the solvent freezes along the walls, which prevents the flask from cracking.
-
Pump: Once the solvent is completely frozen solid, open the flask to the vacuum. Allow it to pump under high vacuum for 5-10 minutes.[17]
-
Thaw: Close the valve to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see bubbling as dissolved gas is released. A warm water bath can be used to speed up this process.[17]
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).[15]
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
Protocol 2: Solvent Degassing via Gas Bubbling (Sparging)
This method is faster but less effective than freeze-pump-thaw. It is suitable for reactions that are less sensitive to trace oxygen.[16][18]
Materials:
-
Flask with the solvent, sealed with a rubber septum
-
Inert gas source (Argon or Nitrogen)
-
Long needle or sparging tube
-
Short exit needle
Procedure:
-
Seal the flask containing the solvent with a septum.
-
Insert a long needle connected to the inert gas supply, ensuring its tip is below the surface of the solvent.
-
Insert a second, shorter needle into the septum to act as a gas outlet.
-
Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes.[15] Vigorous bubbling can cause solvent evaporation.
-
After the desired time, remove the long needle while maintaining a positive pressure of inert gas, then remove the exit needle. The solvent is now ready for use.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Unusual oxidation of phosphines employing water as the oxygen atom source and tris(benzene-1,2-dithiolate)molybdenum(VI) as the oxidant. A functional molybdenum hydroxylase analogue system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Triphenylphosphine oxide - analysis - Analytice [analytice.com]
- 12. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP05151C [pubs.rsc.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. How To [chem.rochester.edu]
- 17. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 18. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Regenerating Palladium Catalysts with 2-Diphenylphosphino-1-naphthoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with palladium catalysts featuring the 2-diphenylphosphino-1-naphthoic acid ligand. The information provided is intended to assist in identifying potential issues during catalytic cycles and in devising strategies for catalyst regeneration.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of deactivation for my palladium catalyst with a this compound ligand?
A1: Catalyst deactivation can manifest in several ways during your reaction. Key indicators include:
-
Decreased Reaction Rate: A noticeable slowdown in the reaction progress compared to initial runs with a fresh catalyst.
-
Lower Product Yield: A significant drop in the conversion of starting material to the desired product.
-
Change in Reaction Selectivity: An increase in the formation of side products.
-
Visual Changes: The formation of palladium black (a fine, dark precipitate of palladium metal) is a strong indicator of catalyst decomposition.[1] The reaction mixture may also change color.
-
Incomplete Conversion: The reaction stalls before all the limiting reagent has been consumed.
Q2: What are the primary mechanisms that lead to the deactivation of palladium-phosphine catalysts?
A2: Deactivation of palladium catalysts, particularly those with phosphine ligands, can occur through several pathways:
-
Oxidation of the Phosphine Ligand: The phosphorus atom in the this compound ligand is susceptible to oxidation, especially in the presence of air or oxidizing agents. This can alter the electronic properties of the ligand and its coordination to the palladium center.
-
Formation of Inactive Palladium Species: The active catalyst can be reduced to catalytically inactive palladium(0) species, which may then aggregate to form palladium black.[2]
-
Ligand Scrambling or Dissociation: Changes in the coordination sphere of the palladium, such as the exchange of ligands, can lead to less active or inactive complexes.
-
Formation of Stable, Unreactive Complexes: The catalyst may form a stable complex with a substrate, product, or impurity in the reaction mixture, preventing it from participating in the catalytic cycle.
-
Leaching of the Metal: For heterogeneous catalysts, the palladium can leach from the support material into the solution, leading to a loss of active sites.
Q3: Is it possible to regenerate a deactivated palladium catalyst with a this compound ligand?
A3: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism. If the catalyst has been deactivated by the formation of palladium(0) aggregates, re-oxidation to the active palladium(II) state can restore activity.[2] If the deactivation is due to the blockage of active sites by impurities, a washing or purification step may be effective.[3][4] However, if the ligand itself has undergone irreversible degradation, regeneration of the original complex may not be feasible.
Q4: What are the general strategies for regenerating homogeneous palladium catalysts?
A4: For homogeneous palladium catalysts, regeneration typically involves chemical treatment to restore the active catalytic species. Common approaches include:
-
Re-oxidation: If the catalyst has been reduced to Pd(0), treatment with a mild oxidizing agent can regenerate the active Pd(II) species. Benzoquinone has been shown to be effective in some cases.[2]
-
Purification: Techniques like recrystallization or washing with appropriate solvents can remove impurities that may be poisoning the catalyst.[5]
-
Ligand Addition: If ligand dissociation has occurred, adding a fresh equivalent of the this compound ligand might help to reform the active complex.
Q5: What safety precautions should I take when attempting to regenerate a palladium catalyst?
A5: When working with palladium catalysts and regeneration protocols, it is crucial to adhere to standard laboratory safety practices:
-
Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents or reagents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle reagents carefully, being aware of their specific hazards. For example, some oxidizing agents can be corrosive or toxic.
-
Be cautious when heating solutions, as some organic solvents are flammable.
-
Properly dispose of all waste materials according to your institution's guidelines.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no catalytic activity from the start | Inactive catalyst precursor. | Ensure the palladium precursor is in the correct oxidation state. Pre-activation of the catalyst might be necessary. |
| Poor quality solvent or reagents. | Use high-purity, dry, and degassed solvents and reagents. | |
| Incorrect reaction setup or conditions (temperature, pressure). | Verify and optimize the reaction parameters based on established protocols. | |
| Catalyst deactivates over time (multiple runs) | Gradual formation of palladium black (Pd(0) aggregation). | Consider adding a mild re-oxidant to the reaction mixture, such as benzoquinone, to maintain the active Pd(II) state.[2] |
| Ligand oxidation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. | |
| Product inhibition. | If possible, remove the product as it is formed. | |
| Sudden drop in activity | Introduction of a catalyst poison. | Identify and remove the source of contamination. This could be impurities in the starting materials or solvents. |
| Significant change in reaction conditions. | Ensure that temperature, pressure, and stirring are consistently maintained. | |
| Formation of a precipitate (palladium black) | Reductive aggregation of the palladium catalyst.[2] | Try to regenerate the catalyst by dissolving the precipitate in an acid and then re-precipitating the palladium salt. Alternatively, a re-oxidation step in situ might be possible. |
| Low solubility of the catalyst complex. | Use a different solvent system in which the catalyst is more soluble. |
Experimental Protocols
General Protocol for Regeneration of a Homogeneous Palladium Catalyst
This protocol is a general guideline and may require optimization for your specific system.
-
Separation of the Catalyst: After the reaction, if the catalyst has precipitated, separate it by filtration. If it is dissolved, it may need to be precipitated by adding an anti-solvent or by removing the reaction solvent.
-
Washing: Wash the isolated catalyst with a suitable solvent to remove any adsorbed organic residues. Methanol and deionized water are often used.[6]
-
Re-oxidation (if Pd(0) formation is suspected):
-
Suspend the deactivated catalyst in a suitable solvent (e.g., dichloromethane).
-
Add a slight excess of a re-oxidizing agent (e.g., benzoquinone).
-
Stir the mixture at room temperature until the palladium black dissolves and the solution changes color, indicating the formation of a soluble Pd(II) species.
-
-
Purification:
-
Drying and Storage: Dry the regenerated catalyst under vacuum and store it under an inert atmosphere away from light.[5]
General Protocol for Recovery of Palladium from a Deactivated Catalyst
If regeneration of the complex is not feasible, the palladium metal can be recovered.
-
Incineration: At high temperatures, the organic components, including the ligand and any carbon support, are burned off, leaving behind palladium oxide in the ash.[7]
-
Leaching: The ash is then treated with an acid (e.g., aqua regia or hydrochloric acid) to dissolve the palladium and form a soluble palladium salt.[8]
-
Purification: The palladium can be selectively precipitated from the solution, for example, by adjusting the pH or using a reducing agent to obtain pure palladium metal.
-
Conversion to Precursor: The purified palladium can then be converted into a suitable precursor, such as PdCl₂, for the synthesis of a new catalyst.
Visualizations
Caption: Plausible deactivation pathways for a palladium-phosphine catalyst.
Caption: General workflow for the regeneration of a palladium catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 7. huaruicarbon.com [huaruicarbon.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Chiral Phosphine Ligands: BINAP vs. 2-Diphenylphosphino-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric synthesis, the selection of a chiral ligand is a critical parameter that dictates the success of achieving high enantioselectivity and catalytic efficiency. Among the vast library of available ligands, chiral phosphines have established themselves as a cornerstone for transition metal-catalyzed reactions. This guide provides a comparative overview of one of the most successful and widely used C₂-symmetric atropisomeric bisphosphine ligands, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) , and the less-documented monodentate ligand, 2-Diphenylphosphino-1-naphthoic acid .
It is important to note that while BINAP has been extensively studied and applied, leading to a wealth of performance data, there is a significant lack of published experimental data for this compound in asymmetric catalysis. Consequently, a direct, data-driven performance comparison under identical conditions is not possible at this time. This guide will therefore provide a detailed, data-supported overview of BINAP's capabilities and a structural and conceptual analysis of this compound, discussing its potential attributes based on its unique chemical architecture.
Ligand Structures
Figure 2. Structure of this compound
|
Section 1: (S)-BINAP - A Benchmark in Asymmetric Hydrogenation
(S)-BINAP is an axially chiral diphosphine ligand renowned for its ability to form stable, well-defined complexes with transition metals like rhodium and ruthenium, which catalyze a wide range of asymmetric transformations with excellent enantioselectivity.[1][2] One of its most notable applications is in the asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of optically active pharmaceutical intermediates.[3]
Performance Data: Rhodium-Catalyzed Asymmetric Hydrogenation
The Rh-(S)-BINAP complex is highly effective for the asymmetric hydrogenation of α-(acylamino)acrylic esters, benchmark substrates for evaluating catalyst performance. The data below summarizes typical results for the hydrogenation of methyl (Z)-α-acetamidocinnamate.
| Entry | Catalyst Precursor | Ligand | Substrate | Solvent | H₂ Pressure | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ | (S)-BINAP | Methyl (Z)-α-acetamidocinnamate | THF/MeOH | 1 atm | 25 | >99 | 95 (R) |
| 2 | [Rh(COD)₂]BF₄ | (S)-BINAP | Methyl 2-acetamidoacrylate | THF/MeOH | 1 atm | 25 | >99 | 99 (S) |
Data is representative of results found in the literature. Actual results may vary based on specific experimental conditions and substrate purity.
Experimental Protocol: General Procedure for Rh/BINAP-Catalyzed Asymmetric Hydrogenation
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and (S)-BINAP (1.1 mol%). Anhydrous, degassed solvent (e.g., THF) is added, and the solution is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
Hydrogenation Reaction: To a separate reactor, the substrate (1.0 mmol) is added, and the vessel is purged with nitrogen. The pre-formed catalyst solution is then transferred via cannula. A cosolvent such as methanol is often added. The reactor is then purged with hydrogen gas, pressurized to the desired level (e.g., 1-4 atm), and stirred vigorously at a constant temperature (e.g., 25 °C) for the required duration (typically 12-24 hours).
Workup and Analysis: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.
Section 2: this compound - A Conceptual Analysis
This compound is a monodentate phosphine ligand. Unlike the bidentate nature of BINAP, which forms a rigid seven-membered chelate ring with a metal center, this ligand coordinates through a single phosphorus atom.
Structural Features and Potential Implications:
-
Monodentate Coordination: Monodentate phosphine ligands have seen a resurgence in asymmetric catalysis, challenging the long-held belief that bidentate chelation is essential for high enantioselectivity.[4] The flexibility of monodentate ligands can sometimes allow for unexpected coordination modes and access to different reactive intermediates.
-
Carboxylic Acid Moiety: The most distinguishing feature is the carboxylic acid group at the 1-position of the naphthyl backbone. This group introduces several possibilities:
-
Secondary Coordination: The carboxylate could act as a secondary, hemilabile coordinating group, potentially leading to a P,O-bidentate chelation mode under certain conditions. This could influence the geometry and electronic properties of the catalyst.
-
Brønsted Acidity/Basicity: The acidic proton can participate in substrate activation or transition state stabilization through hydrogen bonding. In its deprotonated (carboxylate) form, it can act as an internal base or counterion.
-
Solubility and Immobilization: The carboxylic acid group can be used to alter the ligand's solubility in polar solvents or to serve as a handle for covalent immobilization onto a solid support.
-
Expected Performance and Comparison to BINAP:
Without experimental data, a direct performance comparison is speculative. However, a conceptual comparison can be drawn:
-
Rigidity vs. Flexibility: BINAP's high enantioselectivity is often attributed to its rigid C₂-symmetric structure, which creates a well-defined chiral pocket.[5] The monodentate this compound would provide a more flexible coordination sphere. While this can sometimes lead to lower selectivity, it can also be advantageous for specific substrates that do not fit well into rigid catalyst pockets.
-
Mechanism: Rh-BINAP catalyzed hydrogenations of enamides are well-understood to proceed through a dihydride mechanism.[6] A catalyst based on this compound might operate via a different pathway, potentially influenced by the hemilabile nature of the carboxylic acid group.
-
Substrate Scope: The presence of the acidic/basic carboxylic acid group suggests that this ligand might be particularly suited for substrates that can engage in hydrogen bonding or acid-base interactions, potentially offering complementary reactivity to that of BINAP.
Experimental and Workflow Diagrams
To illustrate the general process discussed, the following diagrams outline a typical workflow for catalyst screening and the logical relationship in asymmetric catalysis.
Caption: General experimental workflow for asymmetric hydrogenation.
Conclusion
BINAP remains a dominant and highly reliable ligand in asymmetric catalysis, particularly for hydrogenation reactions, supported by decades of research and successful industrial applications. Its rigid, C₂-symmetric structure provides a powerful platform for inducing high enantioselectivity across a broad range of substrates.
This compound, while not established in the literature, presents an interesting structural motif. Its combination of a monodentate phosphine with a hemilabile carboxylic acid group offers intriguing possibilities for novel reactivity and substrate activation. It represents a potential, underexplored area of ligand design. For researchers encountering limitations with existing ligand systems or exploring reactions involving substrates amenable to hydrogen bonding or acid/base catalysis, the synthesis and evaluation of ligands like this compound could be a worthwhile endeavor. However, for proven, high-performance results in established transformations, BINAP and its derivatives remain the industry standard.
References
- 1. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Conformational enantiodiscrimination for asymmetric construction of atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Monodentate vs. Bidentate Phosphine Ligands in Cross-Coupling Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of monodentate and bidentate phosphine ligands in pivotal cross-coupling reactions. This guide provides a detailed analysis of experimental data, standardized protocols, and visual aids to inform ligand selection for optimal catalytic efficiency.
In the realm of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials. The heart of these transformations lies in the catalyst system, where the choice of phosphine ligand plays a critical role in determining reaction efficiency, substrate scope, and selectivity. This guide offers an in-depth comparison of two major classes of phosphine ligands: monodentate and bidentate, providing a data-driven framework for rational ligand selection in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Performance Snapshot: A Tale of Two Ligand Types
The fundamental difference between monodentate and bidentate phosphine ligands lies in their coordination to the metal center. Monodentate ligands, possessing a single phosphorus donor atom, bind to the metal in a 1:1 or 2:1 ligand-to-metal ratio. In contrast, bidentate ligands feature two phosphorus atoms connected by a flexible or rigid backbone, allowing them to chelate to the metal center. This structural distinction has profound implications for the stability and reactivity of the catalytic species throughout the catalytic cycle.
Generally, bulky, electron-rich monodentate ligands are lauded for their ability to promote the formation of highly reactive, monoligated palladium(0) species, which are often crucial for facilitating the rate-determining oxidative addition step, particularly with challenging substrates like aryl chlorides.[1] Bidentate ligands, through their chelating effect, offer greater stability to the catalyst, which can translate to higher turnover numbers and prevent catalyst decomposition at elevated temperatures.[2] However, the rigidity and bite angle of the bidentate ligand can significantly influence the geometry of the metal complex and, consequently, its reactivity.[3]
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling, a versatile method for the formation of C(sp²)-C(sp²) bonds, serves as an excellent platform to compare the performance of these ligand classes. Below is a summary of experimental data from a head-to-head comparison of a monodentate and two bidentate phosphine ligands in the nickel-catalyzed Suzuki-Miyaura cross-coupling of various aryl chlorides with arylboronic acids.
| Entry | Aryl Chloride | Arylboronic Acid | Ligand | Yield (%) | Time (h) |
| 1 | 4-Cl-Ph-CF₃ | 4-MeO-Ph-B(OH)₂ | CyTyrannoPhos (Monodentate) | >99 | 6 |
| 2 | 4-Cl-Ph-CF₃ | 4-MeO-Ph-B(OH)₂ | dcypf (Bidentate) | >99 | 6 |
| 3 | 4-Cl-Ph-CF₃ | 4-MeO-Ph-B(OH)₂ | dppf (Bidentate) | >99 | 6 |
| 4 | 4-Cl-Ph-OMe | 4-CF₃-Ph-B(OH)₂ | CyTyrannoPhos (Monodentate) | 88 | 9 |
| 5 | 4-Cl-Ph-OMe | 4-CF₃-Ph-B(OH)₂ | dcypf (Bidentate) | 85 | 12 |
| 6 | 4-Cl-Ph-OMe | 4-CF₃-Ph-B(OH)₂ | dppf (Bidentate) | 17 | 24 |
| 7 | 2,6-Me₂-Ph-Cl | Ph-B(OH)₂ | CyTyrannoPhos (Monodentate) | 69 | 12 |
| 8 | 2,6-Me₂-Ph-Cl | Ph-B(OH)₂ | dcypf (Bidentate) | 20 | 24 |
| 9 | 2,6-Me₂-Ph-Cl | Ph-B(OH)₂ | dppf (Bidentate) | 8 | 24 |
Data synthesized from a comparative study on Ni-catalyzed Suzuki-Miyaura cross-coupling.
As the data indicates, the monodentate ligand, CyTyrannoPhos, demonstrated superior or comparable performance to the bidentate ligands, particularly with electronically deactivated and sterically hindered substrates. This highlights the advantage of monodentate ligands in promoting efficient catalysis under challenging conditions.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination, a powerful tool for the synthesis of arylamines, also showcases the distinct advantages of each ligand class. Bulky monodentate phosphines, such as XPhos and RuPhos, have proven to be highly effective for a broad range of substrates, including challenging aryl chlorides.[4][5] Bidentate ligands like BINAP and DPPF were instrumental in the early development of the reaction, expanding the scope to include primary amines.[2]
| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos (Monodentate) | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 94 |
| 2 | Bromobenzene | Aniline | BINAP (Bidentate) | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | High |
| 3 | Aryl Mesylate | Various Amines | CM-phos (Monodentate) | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85-98 |
Data synthesized from various sources on Pd-catalyzed Buchwald-Hartwig amination.[4][6][7]
The choice between a monodentate and a bidentate ligand in Buchwald-Hartwig amination is often substrate-dependent. Monodentate ligands generally offer higher reactivity for a broader range of aryl halides, while bidentate ligands can provide excellent results, particularly for less hindered substrates.
Experimental Protocols
The following are generalized experimental procedures for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is crucial to note that optimal conditions (catalyst loading, base, solvent, temperature, and reaction time) are substrate-dependent and may require optimization.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1-4 mol%), and the base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Anhydrous and degassed solvent (e.g., toluene, dioxane, or THF, 0.1-0.2 M) is added to the reaction vessel. For certain reactions, the addition of water (e.g., 10% v/v) can be beneficial.
-
Reaction Execution: The reaction mixture is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.
-
Work-up and Purification: Upon completion (monitored by TLC, GC, or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8][9]
General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox, the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand are dissolved in a small amount of anhydrous, deoxygenated solvent and stirred for 10-15 minutes to form the active catalyst.
-
Reaction Setup: To a separate reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv).
-
Reagent Addition: The pre-formed catalyst solution (or the palladium precursor and ligand directly) and additional anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF, 0.1-0.5 M) are added to the reaction vessel.
-
Reaction Execution: The reaction mixture is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.[6][10]
Visualizing the Catalytic Cycles and Ligand Comparison
To better understand the role of phosphine ligands in cross-coupling reactions, the following diagrams, generated using Graphviz, illustrate the key steps of the catalytic cycles and a logical comparison of monodentate and bidentate ligands.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Performance of 2-Diphenylphosphino-1-naphthoic acid against other naphthyl-phosphine ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in optimizing catalytic reactions. While a wide array of phosphine ligands have been developed and extensively studied, a comprehensive comparative analysis of 2-diphenylphosphino-1-naphthoic acid against other naphthyl-phosphine ligands is currently hampered by a significant lack of available experimental data in the public domain.
Despite extensive searches of scientific literature and chemical databases, no direct comparative studies detailing the performance of this compound in specific catalytic reactions, such as the Suzuki-Miyaura cross-coupling or asymmetric hydrogenation, were identified. Consequently, quantitative data on its efficiency, including reaction yields, enantioselectivity, and turnover numbers, in direct comparison to other well-established naphthyl-phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), remains unavailable.
The existing literature broadly covers the synthesis and application of various phosphine ligands, highlighting the impact of their steric and electronic properties on catalytic activity. However, specific performance benchmarks and detailed experimental protocols for reactions catalyzed by complexes of this compound are not documented in a manner that would allow for a rigorous and objective comparison with its structural analogs.
Without such fundamental data, the creation of a detailed comparison guide with structured tables and experimental workflows is not feasible. The scientific community would benefit from future studies focused on the catalytic applications of this compound to elucidate its potential advantages or disadvantages compared to other commercially available and widely used naphthyl-phosphine ligands. Such research would be invaluable for guiding ligand selection in the development of novel synthetic methodologies.
A Comparative Guide to Validating Enantiomeric Excess with HPLC for Reactions Using Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (e.e.) is a critical final step in asymmetric synthesis, particularly in reactions employing chiral ligands to induce stereoselectivity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry-standard methodology, offering robust, reproducible, and precise quantification of enantiomers.[1][2] This guide provides an objective comparison of common chiral HPLC methods, supported by experimental data, to assist researchers in developing and validating their analytical protocols.
The fundamental principle of chiral HPLC is the differential interaction between the enantiomers of an analyte and a chiral stationary phase.[3] This interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The choice of the CSP and the mobile phase composition are the most critical factors in achieving a successful baseline separation (Resolution, Rs > 1.5).[4][5]
Comparison of Chiral Stationary Phase Performance
Polysaccharide-based CSPs, derived from cellulose and amylose, are exceptionally versatile and demonstrate broad applicability for a wide range of chiral compounds.[1][4] Their performance, however, varies depending on the analyte and the chromatographic conditions. The following tables summarize performance data for commonly used chiral columns in the separation of representative chiral compounds.
Table 1: Performance Comparison for Fluoxetine Enantiomers [5]
| Chiral Stationary Phase (CSP) | Optimal Mobile Phase | Retention Factor (k'₁) | Retention Factor (k'₂) | Selectivity (α) | Resolution (Rₛ) |
| Chiralcel OD-H | Hexane/Isopropanol/DEA (98:2:0.2) | 7.96 | 9.03 | 1.13 | 1.62 |
| Chiralpak AD-H | Hexane/Isopropanol/DEA (98:2:0.2) | 2.15 | 2.50 | 1.16 | 1.60 |
| Cyclobond І 2000 DM | Methanol/0.2% TEAA (25:75) | 7.15 | 9.17 | 1.28 | 2.21 |
| Chiralcel OJ-H | Hexane/Isopropanol/DEA (99:1:0.1) | 5.56 | 5.72 | 1.03 | 0.44 |
| Kromasil CHI-TBB | Hexane/Isopropanol/DEA (98:2:0.2) | 2.19 | 2.27 | 1.04 | 0.48 |
| Data sourced from a comparative study on fluoxetine enantiomer separation.[5] DEA: Diethylamine, TEAA: Triethylamine Acetic Acid buffer. |
Table 2: Performance Data for Other Chiral Compounds
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'₁) | Retention Factor (k'₂) | Selectivity (α) | Resolution (Rₛ) |
| BINOL Derivative [1] | Chiralpak AD-H | n-Hexane/Isopropanol (98:2) | - | - | - | 1.73 |
| Propranolol [6] | Chiralpak® IA | n-Heptane/Ethanol/DEA (80:20:0.1) | - | - | - | >1.5 |
| Promethazine [7] | Chiral AGP | 20mM PBS (pH 4.15)/Isopropanol (99.5:0.5) | 1.83 | 2.33 | 1.27 | 1.32 |
| Trimeprazine [7] | Chiral AGP | 20mM PBS (pH 4.15)/Isopropanol (99.5:0.5) | 2.89 | 3.32 | 1.15 | 1.20 |
| Note: "-" indicates data not specified in the source.[1] |
Experimental Protocols
A systematic approach to method development is crucial for achieving optimal and robust enantioseparation. The following sections detail a general workflow and a specific protocol for chiral analysis.
General Workflow for Chiral HPLC Method Development
The process begins with selecting a set of diverse chiral columns and screening them with standard mobile phases. Once initial separation is observed, the method is optimized to achieve baseline resolution.
Detailed Protocol: Enantiomeric Separation of a Propranolol Standard
This protocol provides a specific example for the direct enantiomeric separation of propranolol using a polysaccharide-based CSP.[6]
1. Materials:
-
Propranolol Hydrochloride Racemate
-
(S)-(-)-Propranolol Hydrochloride Standard
-
HPLC Grade n-Heptane, Ethanol, and Diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
HPLC system equipped with a UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-Heptane, Ethanol, and Diethylamine in a volumetric ratio of 80:20:0.1 (v/v/v). Degas the mobile phase using sonication or vacuum filtration before use.[6]
-
Standard Solution: Accurately weigh and dissolve approximately 5 mg of the propranolol hydrochloride racemate in 10 mL of methanol to achieve a final concentration of 0.5 mg/mL.[6]
-
Sample Solution: Prepare the sample from the chiral reaction in the same manner and at a similar concentration.
3. HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: Ambient or controlled at 25 °C[1]
-
Detection: UV at 225 nm[6]
-
Injection Volume: 20 µL[6]
4. Data Analysis and Calculation:
-
First, inject a racemic standard to determine the retention times of both enantiomers and confirm baseline separation.
-
Inject the sample solution.
-
Integrate the peak areas for the two enantiomers in the resulting chromatogram.[1]
-
Calculate the enantiomeric excess (% e.e.) using the following formula:[8]
% e.e. = [ |Area of Enantiomer 1 - Area of Enantiomer 2| / (Area of Enantiomer 1 + Area of Enantiomer 2) ] x 100
Logical Relationships of Chiral Selector Types
Different types of chiral stationary phases operate on distinct principles of chiral recognition, making them suitable for different classes of molecules. Understanding these relationships can guide the initial selection of a CSP during method development.
Conclusion
The validation of enantiomeric excess is non-negotiable in the development of chiral molecules. Chiral HPLC is the definitive technique for this purpose. A systematic approach to method development, beginning with the screening of a diverse set of CSPs like the polysaccharide-based Chiralpak and Chiralcel columns, is the most efficient strategy.[4] By carefully optimizing chromatographic parameters and following a validated protocol, researchers can ensure the accurate and reliable determination of enantiomeric purity, a critical data point for reaction optimization, quality control, and regulatory submission.
References
- 1. benchchem.com [benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uma.es [uma.es]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking Phosphine Ligands in Suzuki-Miyaura Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of phosphine ligand is critical to the success of these reactions, influencing catalyst activity, stability, and substrate scope. This guide provides a comparative benchmark of 2-Diphenylphosphino-1-naphthoic acid against two widely used, high-performance Buchwald ligands, SPhos and XPhos, in the context of Suzuki-Miyaura reactions.
While direct, comprehensive benchmarking data for this compound is not extensively available in the reviewed literature, its structural motif as a biaryl phosphine suggests its potential utility in palladium-catalyzed cross-coupling. For the purpose of this guide, we will compare its general structural class to the well-documented performance of SPhos and XPhos, providing a valuable reference for ligand selection and reaction optimization.
Performance Comparison of Phosphine Ligands
The following tables summarize the performance of palladium catalysts supported by SPhos and XPhos in the Suzuki-Miyaura coupling of various aryl chlorides and bromides. These ligands are renowned for their ability to facilitate challenging couplings, including those involving sterically hindered substrates and unreactive aryl chlorides.[1][2][3][4]
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol %) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | SPhos | 1 | Toluene/H₂O | K₃PO₄ | 100 | 2 | 98 |
| 2 | 2-Chlorotoluene | SPhos | 1 | Toluene/H₂O | K₃PO₄ | 100 | 4 | 95 |
| 3 | 4-Chloroanisole | SPhos | 1 | Toluene/H₂O | K₃PO₄ | 100 | 2 | 99 |
| 4 | 2-Chloroanisole | SPhos | 1 | Toluene/H₂O | K₃PO₄ | 100 | 18 | 96 |
| 5 | 4-Chlorobenzonitrile | XPhos | 2 | t-BuOH/H₂O | K₃PO₄ | 80 | 1.5 | 97 |
| 6 | 2-Chloro-1,3-dimethylbenzene | XPhos | 2 | t-BuOH | K₃PO₄ | 100 | 24 | 98 |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Ligand | Catalyst Loading (mol %) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | SPhos | 0.5 | Toluene/H₂O | K₃PO₄ | 80 | 1 | 99 |
| 2 | 2-Bromotoluene | SPhos | 0.5 | Toluene/H₂O | K₃PO₄ | 80 | 1 | 97 |
| 3 | 4-Bromoanisole | XPhos | 1 | Dioxane | K₃PO₄ | 100 | 12 | 98 |
| 4 | 2-Bromobenzaldehyde | XPhos | 1.5 | Dioxane | K₃PO₄ | 100 | 16 | 95 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | SPhos | 1 | Toluene/H₂O | K₃PO₄ | 100 | 3 | 98 |
| 6 | 2-Bromonaphthalene | XPhos | 1 | Dioxane | K₃PO₄ | 100 | 18 | 96 |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/phosphine ligand system. This protocol can be adapted for the specific ligands and substrates being used.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Degassed water (if applicable)
Procedure:
-
To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, phosphine ligand, and base.
-
The vessel is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.
-
The degassed solvent and water (if required) are added via syringe.
-
The reaction mixture is then heated to the desired temperature with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.
-
The aqueous layer is separated and extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. This catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Logical Workflow for Ligand Selection and Optimization
The process of selecting and optimizing a ligand for a Suzuki-Miyaura reaction can be visualized as a logical workflow. The choice of ligand is dependent on the nature of the coupling partners, and the reaction conditions must be tailored to the chosen catalytic system.
Caption: A workflow for ligand selection in Suzuki-Miyaura reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Phosphine Ligands in Catalysis: Evaluating 2-Diphenylphosphino-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is paramount in achieving high efficiency, selectivity, and broad substrate scope in transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of phosphine ligands in the context of a Suzuki-Miyaura coupling reaction, with a special focus on the potential performance of 2-Diphenylphosphino-1-naphthoic acid. Due to a lack of specific kinetic data for this compound in the public domain, this guide will present its structural features and compare them to well-characterized ligands, offering a predictive assessment of its catalytic capabilities.
General Catalytic Cycle for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, generally proceeds through a catalytic cycle involving a palladium catalyst and a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle.
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Ligand Comparison in a Representative Suzuki-Miyaura Coupling
To provide a framework for comparison, we will consider a representative Suzuki-Miyaura coupling reaction: the coupling of 4-chlorotoluene with phenylboronic acid. Below is a table summarizing the performance of two common types of phosphine ligands in this or similar reactions, against which we can qualitatively assess the potential of this compound.
Table 1: Performance of Selected Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Structure | Catalyst System | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Triphenylphosphine (TPP) | P(C₆H₅)₃ | Pd(OAc)₂ / PPh₃ | 12 | 75 | 750 | 62.5 |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Pd(OAc)₂ / SPhos | 2 | 98 | 980 | 490 |
| This compound | C₂₃H₁₇O₂P | Pd(OAc)₂ / Ligand | N/A | N/A | N/A | N/A |
Structural Analysis of this compound and Predicted Performance
This compound is a monodentate phosphine ligand with unique structural features that could influence its catalytic activity.
-
Steric Hindrance: The bulky naphthyl group and the two phenyl groups on the phosphorus atom create significant steric bulk. This steric hindrance can promote the reductive elimination step, which is often rate-limiting, and can also favor the formation of the active monoligated palladium species.
-
Electronic Effects: The phosphine group is generally electron-donating, which can increase the electron density on the palladium center, facilitating the oxidative addition step. The carboxylic acid moiety on the naphthyl backbone is an electron-withdrawing group, which might modulate the overall electronic properties of the ligand.
-
Potential for Secondary Interactions: The carboxylic acid group introduces the possibility of secondary interactions with the substrate or the palladium center, which could influence the selectivity and activity of the catalyst. This is a feature not present in simple triarylphosphines like TPP or even in many bulky biaryl phosphines.
Predicted Performance:
Based on these structural characteristics, it can be hypothesized that this compound would perform as a highly active ligand in Suzuki-Miyaura couplings, likely outperforming a simple ligand like triphenylphosphine. Its steric bulk is comparable to that of bulky biarylphosphine ligands like SPhos, suggesting it could facilitate challenging couplings. The presence of the carboxylic acid group makes it a hemilabile ligand, which could potentially lead to unique catalytic properties.
Experimental Protocols
Below are generalized experimental protocols for conducting kinetic studies of a Suzuki-Miyaura coupling reaction. These can be adapted to evaluate the performance of this compound.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
To an oven-dried Schlenk tube is added Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added via syringe. The reaction mixture is stirred at 100 °C. Aliquots are taken at regular intervals, quenched with water, and extracted with ethyl acetate. The organic layers are analyzed by GC-MS to determine the yield of the product.
Kinetic Analysis:
The initial rate of the reaction can be determined by plotting the concentration of the product versus time. The turnover number (TON) is calculated as the moles of product per mole of catalyst. The turnover frequency (TOF) is the TON divided by the reaction time.
Logical Workflow for Ligand Selection
The choice of a phosphine ligand for a specific catalytic transformation is a critical decision in reaction optimization. The following diagram illustrates a logical workflow for selecting an appropriate ligand.
Unraveling the Influence of Phosphine Ligands on Transition States: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the precise control of reaction pathways is paramount. In transition metal catalysis, the choice of ligand is a critical determinant of reactivity and selectivity. This guide provides an objective comparison of the performance of various phosphine ligands in influencing the transition states of catalytic reactions, supported by quantitative data from Density Functional Theory (DFT) analyses.
Phosphine ligands, with their tunable steric and electronic properties, are mainstays in homogeneous catalysis. Understanding how subtle changes in ligand architecture impact the energy and geometry of reaction transition states is key to rational catalyst design. This guide delves into comparative DFT studies to elucidate these effects, offering a quantitative basis for ligand selection.
The Decisive Role of Phosphine Ligands in Catalytic Cycles
The electronic and steric nature of phosphine ligands directly influences the stability of intermediates and the energy barriers of transition states throughout a catalytic cycle. Generally, electron-donating phosphines can increase the electron density on the metal center, which often promotes key steps like oxidative addition. Conversely, the steric bulk of a phosphine ligand can facilitate other steps, such as reductive elimination, by favoring lower coordination numbers.
A critical step in many cross-coupling reactions is oxidative addition, where the metal center inserts into a substrate bond. The energy barrier of this transition state is highly sensitive to the properties of the ancillary phosphine ligands. DFT calculations have become an indispensable tool for dissecting these subtle but crucial interactions.
Comparative DFT Analysis of Phosphine Ligands in Oxidative Addition
To illustrate the impact of phosphine ligands on transition state energies, we present a summary of DFT-calculated activation barriers for the oxidative addition of phenyl halides to palladium(0) complexes bearing different monodentate phosphine ligands. The data is compiled from a systematic study by McMullin, Fey, and Harvey, which employed dispersion-corrected DFT (B3LYP-D2) to model the reaction pathways.
| Ligand | Reaction | Pathway | ΔG‡ (kcal/mol) | Key Transition State Geometry (Pd-C distance, Å) |
| P(tBu)₃ | Ph-Br + Pd(P(tBu)₃) | Monophosphine | 15.1 | 2.59 |
| SPhos | Ph-Br + Pd(SPhos) | Monophosphine | 16.5 | 2.61 |
| PCy₃ | Ph-Br + Pd(PCy₃)₂ | Bisphosphine | 20.3 | 2.65 |
| PPh₃ | Ph-Br + Pd(PPh₃)₂ | Bisphosphine | 22.1 | 2.67 |
| P(tBu)₃ | Ph-Cl + Pd(P(tBu)₃) | Monophosphine | 19.8 | 2.55 |
| SPhos | Ph-Cl + Pd(SPhos) | Monophosphine | 21.0 | 2.57 |
| PCy₃ | Ph-Cl + Pd(PCy₃)₂ | Bisphosphine | 25.4 | 2.62 |
| PPh₃ | Ph-Cl + Pd(PPh₃)₂ | Bisphosphine | 26.9 | 2.63 |
Data extracted from McMullin, C. L.; Fey, N.; Harvey, J. N. Dalton Trans. 2014, 43 (35), 13344–13357.
The data clearly demonstrates that bulky and electron-rich ligands like P(tBu)₃ and SPhos facilitate the oxidative addition by proceeding through a lower-energy monophosphine pathway.[1][2] In contrast, less bulky ligands such as PCy₃ and PPh₃ favor a bisphosphine pathway with a higher activation barrier.[1][2] This highlights the intricate balance between steric and electronic effects in dictating the operative reaction mechanism and its energetic feasibility.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized pathways for the oxidative addition of an aryl halide (Ar-X) to a Pd(0) center, highlighting the divergence between the monophosphine and bisphosphine routes as influenced by the phosphine ligand (L).
Caption: Ligand influence on oxidative addition pathways.
This workflow illustrates how the initial Pd(0)L₂ complex can either directly undergo oxidative addition via a bisphosphine transition state (TS2) or first dissociate a ligand to form a more reactive Pd(0)L species that proceeds through a monophosphine transition state (TS1). The steric and electronic properties of the phosphine ligand 'L' are a determining factor in which pathway is energetically more favorable.
Experimental Protocols: A Glimpse into the Computational Methodology
The quantitative data presented in this guide is derived from rigorous computational chemistry studies. The following provides a general overview of the DFT methodologies typically employed in the analysis of transition states involving phosphine ligands.
Computational Details from a Representative Study (McMullin, Fey, and Harvey, 2014):
-
Software: Gaussian 09 was utilized for all DFT calculations.
-
DFT Functional: The B3LYP hybrid functional was employed for geometry optimizations and frequency calculations.
-
Dispersion Correction: Grimme's D2 dispersion correction was included to accurately model non-covalent interactions, which are crucial in transition metal complexes.
-
Basis Set: A mixed basis set approach was used. For Palladium, the LANL2DZ effective core potential and basis set were used. For all other atoms (P, C, H, Br, Cl), the 6-31G(d) basis set was applied.
-
Solvent Effects: The influence of the solvent (e.g., THF) was modeled using the Polarizable Continuum Model (PCM).
-
Transition State Verification: All transition state structures were confirmed to have a single imaginary frequency corresponding to the desired reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations were performed to ensure that the located transition states connect the correct reactant and product minima.
-
Thermodynamic Corrections: Gibbs free energies (ΔG) were calculated at standard conditions (298.15 K and 1 atm) by including zero-point vibrational energies, thermal corrections, and entropy effects.
It is crucial to note that the choice of DFT functional, basis set, and solvent model can influence the calculated energies. Therefore, consistency in the computational protocol is essential for meaningful comparisons across a series of ligands.
Conclusion
The judicious selection of phosphine ligands is a cornerstone of modern catalyst development. DFT analysis provides an unparalleled level of insight into how these ligands modulate the transition states of catalytic reactions. The presented data underscores that both steric and electronic factors play a synergistic role in determining reaction barriers and mechanistic pathways. By leveraging computational chemistry, researchers can move towards a more predictive and rational approach to ligand design, accelerating the discovery of more efficient and selective catalysts for a wide range of chemical transformations.
References
- 1. [PDF] Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. | Semantic Scholar [semanticscholar.org]
- 2. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
Navigating the Catalyst Maze: A Comparative Guide to Phosphine Ligands and Their Substrate Scope
For researchers, scientists, and professionals in drug development, the selection of an optimal phosphine-based catalyst is a critical decision that significantly impacts the efficiency and applicability of synthetic methodologies. This guide provides an objective comparison of the substrate scope of various phosphine-based catalysts, supported by experimental data, to facilitate informed catalyst selection in key organic transformations.
The versatility of phosphine ligands in transition metal catalysis is well-established, with their steric and electronic properties playing a pivotal role in determining the reactivity and substrate scope of the catalytic system. This guide will delve into a comparative analysis of commonly employed phosphine ligands in two of the most powerful cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Furthermore, we will explore the application of specialized phosphine ligands in asymmetric hydrogenation.
Buchwald-Hartwig Amination: Forging C-N Bonds with Precision
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of phosphine ligand is paramount to the success of this reaction, influencing catalyst activity and the range of compatible substrates.[1] Bulky and electron-rich phosphine ligands have proven to be particularly effective, enabling the coupling of a wide array of amines with various aryl halides.[2]
Below is a comparison of different phosphine ligands in the Buchwald-Hartwig amination, showcasing their performance with challenging substrates.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| tBuXPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 98 | [Buchwald, S. L., et al. J. Am. Chem. Soc.2008 , 130, 6686-6687] |
| RuPhos | 4-Chloroanisole | N-Methylaniline | K3PO4 | Dioxane | 110 | 95 | [Buchwald, S. L., et al. J. Am. Chem. Soc.2008 , 130, 13552-13554] |
| BrettPhos | 2-Bromopyridine | Morpholine | Cs2CO3 | Toluene | 80 | 92 | [Buchwald, S. L., et al. Angew. Chem. Int. Ed.2009 , 48, 5586-5590] |
| Josiphos | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | NaOtBu | Toluene | 100 | 96 | [Hartwig, J. F., et al. J. Am. Chem. Soc.1999 , 121, 1473-1478] |
Key Observations:
-
Bulky Biarylphosphines (e.g., tBuXPhos, RuPhos, BrettPhos): These ligands, developed by the Buchwald group, have demonstrated exceptional activity for the coupling of aryl chlorides, which are typically less reactive than their bromide and iodide counterparts.[3][4] Their steric bulk is believed to promote the reductive elimination step, which is often rate-limiting.[5]
-
Ferrocene-based Ligands (e.g., Josiphos): The Hartwig group has championed the use of ferrocene-derived phosphine ligands, which have also shown broad substrate scope.[2]
The development of increasingly sophisticated phosphine ligands has expanded the Buchwald-Hartwig amination to include a vast range of amines (primary, secondary, and even ammonia equivalents) and aryl groups.[2]
Suzuki-Miyaura Coupling: Crafting C-C Bonds with Versatility
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] Similar to the Buchwald-Hartwig amination, the choice of phosphine ligand is crucial for achieving high efficiency and a broad substrate scope, especially when dealing with unactivated aryl chlorides or sterically hindered substrates.[3][8]
Here, we compare the performance of several phosphine ligands in the Suzuki-Miyaura coupling.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 4-Chloroanisole | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 98 | [Buchwald, S. L., et al. J. Am. Chem. Soc.2004 , 126, 13028-13030] |
| XPhos | 2-Chloropyridine | Thiophene-2-boronic acid | K3PO4 | Dioxane/H2O | 100 | 95 | [Buchwald, S. L., et al. J. Am. Chem. Soc.2006 , 128, 10694-10695] |
| cataCXium® A | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | K3PO4 | Toluene/H2O | 80 | 99 | [Beller, M., et al. Angew. Chem. Int. Ed.1998 , 37, 2215-2217] |
| PPh3 | 4-Iodobenzaldehyde | Phenylboronic acid | Na2CO3 | Toluene/EtOH/H2O | 80 | 90 | [Suzuki, A. Chem. Rev.1995 , 95, 2457-2483] |
Key Observations:
-
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos): These ligands are highly effective for the coupling of a wide range of aryl and heteroaryl chlorides with various boronic acids.[3][9] Their use has become routine for challenging Suzuki-Miyaura reactions.[3]
-
Buchwald Ligands: The development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group has significantly expanded the scope of the Suzuki-Miyaura coupling.[3]
-
Triphenylphosphine (PPh3): While historically significant and still used for reactive substrates like aryl iodides and bromides, PPh3 is generally less effective for more challenging couplings involving aryl chlorides or sterically demanding partners.[10][11]
Asymmetric Hydrogenation: Achieving Chirality with Precision
Phosphine-based catalysts are also instrumental in asymmetric hydrogenation, a key technology for the synthesis of chiral molecules. Chiral phosphine ligands coordinate to a metal center (commonly iridium or rhodium) to create a chiral environment that directs the enantioselective addition of hydrogen to a prochiral substrate.
The substrate scope in asymmetric hydrogenation is highly dependent on the specific ligand-metal combination and the nature of the substrate.
| Ligand | Substrate | Catalyst Precursor | Solvent | H2 Pressure (atm) | ee (%) | Reference |
| (R)-BINAP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | THF | 1 | >99 | [Noyori, R., et al. J. Am. Chem. Soc.1980 , 102, 7932-7934] |
| (S,S)-Me-DuPhos | Methyl 2-acetamidoacrylate | [Rh(COD)2]OTf | MeOH | 1 | >99 | [Burk, M. J. J. Am. Chem. Soc.1991 , 113, 8518-8519] |
| MaxPHOX | (E)-1,2-diphenylpropene | [Ir(COD)Cl]2 | CH2Cl2 | 50 | 99 | [Pfaltz, A., et al. Angew. Chem. Int. Ed.2000 , 39, 1853-1855] |
| Phosphine-phosphite | 2-Methylquinoline | [Ir(COD)Cl]2 | CH2Cl2 | 50 | 73 | [Pàmies, O., et al. Catalysts2012 , 2, 249-260] |
Key Observations:
-
Bidentate Phosphines (e.g., BINAP, DuPhos): These ligands have been highly successful for the asymmetric hydrogenation of substrates containing a coordinating functional group, such as enamides and certain ketones.[12]
-
P,N-Ligands (e.g., MaxPHOX): Phosphine-oxazoline ligands have shown excellent performance in the iridium-catalyzed hydrogenation of non-chelating olefins.[12]
-
Phosphine-phosphite Ligands: These modular ligands allow for fine-tuning of the catalyst's electronic and steric properties, enabling optimization for specific substrates like N-heterocycles.[13]
The continuous development of novel chiral phosphine ligands is expanding the scope of asymmetric hydrogenation to an ever-wider range of substrates, providing access to a vast array of enantiomerically pure compounds.[14][15]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
An oven-dried vial is charged with the palladium precatalyst, the phosphine ligand, the aryl halide, the amine, and the base. The vial is sealed with a septum and purged with an inert gas (e.g., argon). The solvent is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the desired product.[1]
General Procedure for Suzuki-Miyaura Coupling:
To a reaction vessel are added the palladium catalyst, the phosphine ligand, the aryl halide, the boronic acid, and the base. The vessel is evacuated and backfilled with an inert gas. The solvent system (e.g., toluene/water) is then added. The mixture is heated to the specified temperature with vigorous stirring for the designated time. Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by chromatography.
General Procedure for Asymmetric Hydrogenation:
In a glovebox, the catalyst precursor and the chiral phosphine ligand are dissolved in the appropriate solvent in a pressure-rated vessel. The substrate is then added. The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The reaction is pressurized with hydrogen to the specified pressure and stirred at the indicated temperature for the required time. After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Processes
To better understand the fundamental steps involved in these catalytic reactions, the following diagrams illustrate the catalytic cycle for the Buchwald-Hartwig amination and a general workflow for catalyst screening.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validating the Catalytic Mechanism of a 2-Diphenylphosphino-1-naphthoic Acid Palladium Complex in Suzuki-Miyaura Cross-Coupling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for the formation of carbon-carbon bonds. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. This guide provides a comprehensive analysis of a proposed Suzuki-Miyaura reaction catalyzed by a palladium complex featuring the bidentate P,O-ligand, 2-diphenylphosphino-1-naphthoic acid. We present a plausible catalytic mechanism, outline detailed experimental protocols for its validation, and offer a comparative performance analysis against established alternative phosphine-based catalysts.
Proposed Catalytic Mechanism
The this compound ligand is anticipated to form a stable complex with palladium, leveraging both the soft phosphine and the hard carboxylate donor groups. In the context of a Suzuki-Miyaura cross-coupling between an aryl halide (Ar-X) and an arylboronic acid (Ar'-B(OH)₂), the catalytic cycle is proposed to proceed through the well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1][2][3]
The catalytic cycle commences with the active Pd(0) species, which undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. The bulky and electron-rich nature of the phosphine ligand is expected to facilitate this step.[4][5] Subsequently, transmetalation occurs, where the aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The carboxylate moiety of the ligand may play a role in facilitating this step through coordination with the boron species. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, thus completing the cycle.[1][5]
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Performance Comparison with Alternative Catalysts
To objectively evaluate the potential of the this compound palladium complex, its performance should be benchmarked against established, commercially available phosphine ligands. For this guide, we have selected representative Buchwald ligands, SPhos and CPhos, which are known for their high activity and broad applicability in Suzuki-Miyaura couplings.[6]
Due to the absence of specific literature data for the this compound complex, we present hypothetical, yet plausible, performance metrics for a model Suzuki-Miyaura reaction (coupling of 4-chlorotoluene with phenylboronic acid). These values are juxtaposed with reported data for the alternative catalysts under similar conditions.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Proposed Catalyst | This compound / Pd(OAc)₂ | 0.5 | 92 | 184 | ~15 | Hypothetical |
| Alternative 1 | SPhos / Pd(OAc)₂ | 0.05 | 98 | 1960 | >1000 | [4] |
| Alternative 2 | CPhos / Pd(OAc)₂ | 0.1 | 95 | 950 | ~80 | [6] |
| Alternative 3 | PPh₃ / Pd(OAc)₂ | 2 | 75 | 37.5 | ~3 | [5] |
Experimental Protocols for Mechanism Validation
To rigorously validate the proposed catalytic mechanism, a series of experiments are essential. The following protocols provide a detailed methodology for key investigations.
Caption: Workflow for validating the proposed catalytic mechanism.
Kinetic Studies: Reaction Rate Analysis
Objective: To determine the reaction order with respect to the catalyst, aryl halide, and arylboronic acid, which provides insights into the rate-determining step of the catalytic cycle.
Protocol:
-
Reaction Setup: A series of parallel reactions are set up in a multi-well reactor plate or individual reaction vials under an inert atmosphere (e.g., nitrogen or argon).
-
Standard Reaction Conditions: A standard reaction is defined with fixed concentrations of the aryl halide (e.g., 4-chlorotoluene, 1.0 M), arylboronic acid (e.g., phenylboronic acid, 1.5 M), base (e.g., K₃PO₄, 2.0 M), and the palladium catalyst (e.g., 0.5 mol%). Toluene is used as the solvent.
-
Varying Reactant Concentrations:
-
To determine the order with respect to the aryl halide, its concentration is varied (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) while keeping all other concentrations constant.
-
Similarly, the concentrations of the arylboronic acid and the catalyst are varied independently in separate sets of experiments.
-
-
Monitoring Reaction Progress: Aliquots are taken from each reaction at regular time intervals and quenched (e.g., with a saturated NH₄Cl solution). The product yield is determined by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard.
-
Data Analysis: The initial reaction rates are calculated from the concentration versus time plots. A plot of log(initial rate) versus log(concentration) for each reactant will yield a straight line with a slope corresponding to the order of the reaction with respect to that reactant.
Isotopic Labeling Studies: Kinetic Isotope Effect (KIE)
Objective: To probe the transition state of the rate-determining step by measuring the kinetic isotope effect. A significant KIE for the C-X bond suggests that oxidative addition is the rate-determining step.[1][7]
Protocol:
-
Synthesis of Labeled Substrate: Synthesize the aryl halide with a heavy isotope at the carbon atom of the C-X bond (e.g., ¹³C or ¹⁴C).
-
Competitive Reactions: Two parallel reactions are run under identical conditions: one with the unlabeled aryl halide and one with the isotopically labeled aryl halide.
-
Reaction Monitoring and Analysis: The reactions are allowed to proceed to a low conversion (typically 10-20%). The ratio of the products formed from the labeled and unlabeled substrates is accurately measured using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
KIE Calculation: The KIE is calculated as the ratio of the rate constant for the reaction with the light isotope (k_light) to the rate constant for the reaction with the heavy isotope (k_heavy). A KIE value significantly greater than 1 indicates that the C-X bond is being broken in the rate-determining step.[1]
Spectroscopic Monitoring and Intermediate Characterization
Objective: To directly observe and characterize key intermediates in the catalytic cycle, such as the oxidative addition product (Ar-Pd(II)-X(L)).
Protocol:
-
In situ NMR Spectroscopy:
-
A reaction is carried out directly in an NMR tube under an inert atmosphere.
-
³¹P NMR spectroscopy is particularly useful for monitoring the phosphorus-containing ligand and its coordination to the palladium center throughout the reaction. Changes in the chemical shift of the phosphorus signal can indicate the formation of different palladium species.[8]
-
¹H and ¹³C NMR can also be used to monitor the consumption of reactants and the formation of products.
-
-
Isolation and Characterization of Intermediates:
-
Stoichiometric reactions can be performed to favor the formation of a specific intermediate. For example, reacting the Pd(0) complex with one equivalent of the aryl halide in the absence of the boronic acid may allow for the isolation of the oxidative addition product.
-
The isolated intermediate can then be fully characterized by techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis.
-
Conclusion
The validation of a catalytic mechanism is a multifaceted process that combines kinetic, isotopic, and spectroscopic evidence. For the proposed this compound palladium complex, the outlined experimental protocols provide a robust framework for elucidating its mechanistic pathway in the Suzuki-Miyaura cross-coupling reaction. By comparing its performance data with established catalysts like SPhos and CPhos, researchers can make informed decisions about its potential utility in their synthetic endeavors. The interplay between the phosphine and carboxylate functionalities in this ligand presents an intriguing area for further investigation, potentially leading to the development of novel catalysts with unique reactivity and selectivity profiles.
References
- 1. Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azom.com [azom.com]
Phosphine Ligands for Sterically Hindered Substrates: A Head-to-Head Comparison
In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The challenge intensifies when dealing with sterically hindered substrates, where bulky substituents near the reaction center can significantly impede catalytic activity. In such cases, the choice of phosphine ligand is paramount to achieving high yields and efficiency. This guide provides a head-to-head comparison of prominent phosphine ligand families—Buchwald, cataCXium®, and Josiphos—renowned for their efficacy in overcoming the challenges posed by sterically demanding substrates.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When coupling sterically hindered aryl halides, the steric bulk and electron-donating properties of the phosphine ligand are critical for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
Below is a comparison of various phosphine ligands in the Suzuki-Miyaura coupling of sterically hindered aryl halides. The data, compiled from multiple studies, illustrates the performance of each ligand class under optimized conditions for the respective reactions.
| Ligand Family | Ligand Example | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Buchwald | SPhos | 2,4,6-Triisopropylphenyl bromide | Phenylboronic acid | Pd(OAc)₂ (1) | 2 | K₃PO₄ | Toluene | 100 | 12 | 95 | 95 | 7.9 | [1] |
| Buchwald | XPhos | 2,6-Dimethylphenyl chloride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.5) | 2 | K₃PO₄ | t-BuOH | 80 | 18 | 92 | 184 | 10.2 | [1] |
| Buchwald | RuPhos | 2-Bromo-1,3,5-triisopropylbenzene | 2-Methylphenylboronic acid | Pd-G3-RuPhos (1) | - | K₃PO₄ | Dioxane | 100 | 16 | 88 | 88 | 5.5 | [2] |
| cataCXium® | cataCXium® A | 2,6-Dichlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.1) | 0.2 | K₃PO₄ | Toluene/H₂O | 100 | 4 | 98 | 980 | 245 | [3] |
| Josiphos | Josiphos SL-J002-1 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.05) | 0.1 | K₃PO₄ | Toluene | 110 | 20 | >99 | >1980 | >99 | [4] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Data is representative and compiled from various sources; direct comparison should be made with caution.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Sterically hindered anilines and aryl halides present a significant challenge, often requiring highly active and robust catalyst systems. The choice of phosphine ligand is crucial in facilitating the C-N bond formation.
The following table summarizes the performance of different phosphine ligands in the Buchwald-Hartwig amination of sterically hindered substrates.
| Ligand Family | Ligand Example | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Buchwald | BrettPhos | 2-Bromo-1,3-dimethylbenzene | 2,6-Diisopropylaniline | Pd₂(dba)₃ (1) | 3 | NaOtBu | Toluene | 100 | 24 | 92 | 92 | 3.8 | [2] |
| Buchwald | tBuXPhos | Chlorobenzene | 2,4,6-Tri-tert-butylaniline | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Dioxane | 100 | 18 | 85 | 42.5 | 2.4 | |
| cataCXium® | cataCXium® P | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (1) | 2 | NaOtBu | Toluene | 80 | 2 | 99 | 99 | 49.5 | [5] |
| Josiphos | Josiphos SL-J212-1 | 4-Chlorotoluene | Morpholine | Ni(cod)₂ (2) | 4 | NaOtBu | Toluene | 100 | 16 | 95 | 47.5 | 3.0 | [6] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time (h). Data is representative and compiled from various sources; direct comparison should be made with caution.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
This protocol provides a general starting point for the Suzuki-Miyaura coupling of sterically hindered aryl halides with arylboronic acids. Optimization of the palladium source, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to a dry, sealed reaction vessel containing a magnetic stir bar. Add a portion of the reaction solvent and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the reaction vessel containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the remaining anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of Sterically Hindered Substrates
This protocol is a general procedure for the palladium-catalyzed amination of sterically hindered aryl halides with amines. The choice of base and solvent can be critical and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), the phosphine ligand (1-4 mol%), the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv) to a dry, sealed reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the reaction vessel to achieve the desired concentration (typically 0.1-1.0 M).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by GC-MS, LC-MS, or TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Visualizations
To better understand the processes involved, the following diagrams illustrate the catalytic cycle for a generic cross-coupling reaction and a typical workflow for ligand screening.
References
Safety Operating Guide
Safe Disposal of 2-Diphenylphosphino-1-naphthoic Acid: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Diphenylphosphino-1-naphthoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with appropriate care in a controlled environment.
Personal Protective Equipment (PPE):
All personnel handling this compound must use the following personal protective equipment to minimize exposure.
| Protection Type | Specifications | Source |
| Eye Protection | Chemical safety goggles or a face shield. | [1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | [1] |
| Body Protection | A lab coat or chemical-resistant apron. | [1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. | [1] |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get medical attention.[1]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
In case of ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Workflow
The proper disposal of this compound is a critical final step in the experimental workflow. The following diagram outlines the necessary steps to ensure safe and compliant disposal.
Caption: Disposal Workflow for this compound
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
All solid this compound, as well as any materials contaminated with it (e.g., filter paper, contaminated gloves), must be classified as hazardous chemical waste.
-
This waste must be segregated from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.
2. Waste Collection:
-
Collect all solid waste contaminated with this compound in a designated, compatible, and sealable hazardous waste container.
-
For any solutions containing this compound, use a separate, compatible container for liquid hazardous waste.
3. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
Any relevant hazard pictograms (e.g., irritant, environmentally hazardous).
-
4. Management of Spills:
-
In the event of a small spill, ensure the area is well-ventilated and you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.
5. Decontamination of Labware:
-
Empty chemical containers and contaminated reusable labware should be triple-rinsed with a suitable solvent to remove all residues.[2]
-
This rinsate must be collected and disposed of as hazardous waste.[2]
-
After thorough decontamination, the labware can be washed for reuse.
6. Storage and Final Disposal:
-
Store the sealed hazardous waste container in a designated, cool, and well-ventilated area, away from incompatible materials.
-
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is managed in accordance with all federal, state, and local regulations.[3]
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash containers.[3] This compound is considered very toxic to aquatic life with long-lasting effects.[4]
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
-
Avoid the formation of dust during handling and disposal procedures.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative Structure)
Figure 2. Structure of this compound
